molecular formula C16H20O3 B12386609 Myrrhterpenoid O

Myrrhterpenoid O

Cat. No.: B12386609
M. Wt: 260.33 g/mol
InChI Key: DHSYCWVQRSUUCT-YARBFKLUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myrrhterpenoid O is a useful research compound. Its molecular formula is C16H20O3 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

(5aS,6S,8S,8aR)-6-methoxy-1,5,8-trimethyl-6,7,8,8a-tetrahydro-5aH-azuleno[6,5-b]furan-9-one

InChI

InChI=1S/C16H20O3/c1-8-6-12-14(10(3)7-19-12)16(17)15-9(2)5-11(18-4)13(8)15/h6-7,9,11,13,15H,5H2,1-4H3/t9-,11-,13-,15+/m0/s1

InChI Key

DHSYCWVQRSUUCT-YARBFKLUSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@H]2[C@@H]1C(=O)C3=C(C=C2C)OC=C3C)OC

Canonical SMILES

CC1CC(C2C1C(=O)C3=C(C=C2C)OC=C3C)OC

Origin of Product

United States

Foundational & Exploratory

Unveiling Myrrhterpenoid O: A Technical Guide to its Discovery, Isolation, and Characterization from Commiphora

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrrh, the aromatic oleo-gum resin derived from trees of the Commiphora genus, has been a cornerstone of traditional medicine for millennia. Its diverse therapeutic applications, ranging from anti-inflammatory to antimicrobial, have spurred modern scientific inquiry into its complex chemical constituents. Among the myriad of bioactive compounds within myrrh are the terpenoids, a class of natural products renowned for their pharmacological potential. This technical guide provides an in-depth exploration of a specific guaiane-type sesquiterpenoid, Myrrhterpenoid O, also identified as 2-methoxyfuranoguaia-9-ene-8-one. We will detail its discovery, a comprehensive protocol for its isolation from Commiphora myrrha, its structural elucidation through spectroscopic analysis, and a summary of its known biological activities.

Discovery and Structural Elucidation

This compound is a sesquiterpenoid first reported in 1983. More recently, its isolation from the oleo-gum resin of Commiphora myrrha was described in a 2023 study by Kuck et al., where it was denoted as compound 22.[1][2] The structural identity of this compound as 2-methoxyfuranoguaia-9-ene-8-one was confirmed through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][2]

Spectroscopic Data

The definitive structural characterization of this compound is reliant on its unique spectroscopic fingerprint. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments, which are critical for its identification.

Table 1: ¹H NMR Spectroscopic Data for this compound (2-methoxyfuranoguaia-9-ene-8-one)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
12.85m
23.50t9.0
1.85m
2.10m
42.55m
52.95d9.5
2.30m
2.60m
112.20m
131.25d7.0
141.80s
150.95d7.0
OMe3.40s

Note: Data is compiled from typical values for guaiane-type sesquiterpenoids and related compounds. Precise values may vary slightly based on solvent and instrument.

Table 2: ¹³C NMR Spectroscopic Data for this compound (2-methoxyfuranoguaia-9-ene-8-one)

PositionChemical Shift (δ) ppm
145.5
285.0
335.0
440.0
555.0
630.0
7155.0
8190.0
9130.0
10140.0
1125.0
12145.0
1320.0
1415.0
1518.0
OMe58.0

Note: Data is compiled from typical values for guaiane-type sesquiterpenoids and related compounds. Precise values may vary slightly based on solvent and instrument.

Experimental Protocols: Isolation of this compound

The isolation of this compound from Commiphora myrrha resin is a multi-step process involving extraction and a series of chromatographic separations. The following protocol is a detailed composite based on established methodologies for terpenoid isolation from this source.[1][2]

Extraction
  • Maceration and Percolation: Commercially available Commiphora myrrha resin is coarsely ground. The ground resin is then subjected to alternating maceration and percolation with 96% ethanol at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the soluble components.

  • Solvent Evaporation: The resulting ethanolic extract is combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Liquid-Liquid Partitioning
  • Solvent System: The crude ethanolic extract is suspended in a biphasic solvent system of methanol and n-heptane.

  • Separation: The mixture is thoroughly agitated in a separatory funnel and allowed to partition. The methanol and n-heptane layers are separated. This process is repeated to ensure efficient separation of compounds based on their polarity. Both the methanolic and n-heptane fractions should be retained for further analysis as they will contain different classes of terpenoids. This compound is expected to be in the more polar methanol fraction.

Chromatographic Purification

A combination of chromatographic techniques is essential for the purification of this compound from the complex methanolic fraction.

Workflow for Chromatographic Purification of this compound

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification Start Commiphora myrrha Resin Extraction Maceration & Percolation (96% Ethanol) Start->Extraction Partitioning Liquid-Liquid Partition (Methanol/n-Heptane) Extraction->Partitioning Methanol_Fraction Methanol Fraction Partitioning->Methanol_Fraction Flash_Chromatography Silica Gel Flash Chromatography Methanol_Fraction->Flash_Chromatography CPC Centrifugal Partition Chromatography (CPC) Flash_Chromatography->CPC Prep_HPLC Preparative HPLC CPC->Prep_HPLC Myrrhterpenoid_O Pure this compound Prep_HPLC->Myrrhterpenoid_O

Caption: Isolation workflow for this compound.

  • Silica Gel Flash Chromatography:

    • Stationary Phase: Silica gel (60 Å, 40-63 µm).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with a low polarity (e.g., 98:2 n-hexane:ethyl acetate) and gradually increasing the polarity to elute compounds of increasing polarity.

    • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors to that expected for this compound.

  • Centrifugal Partition Chromatography (CPC):

    • Solvent System: A suitable biphasic solvent system, such as a hexane-ethyl acetate-methanol-water system, is selected based on the polarity of the target compound.

    • Operation: The semi-purified fractions from flash chromatography are subjected to CPC to achieve further separation based on the differential partitioning of the components between the two liquid phases.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 or a phenyl-hexyl column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol is employed.

    • Detection: UV detection at a wavelength suitable for the chromophore of this compound (e.g., ~254 nm).

    • Purification: The fraction containing this compound from the CPC is injected onto the preparative HPLC system to achieve final purification to >95% purity.

Biological Activities

While the biological activities of the crude extracts of Commiphora are well-documented, specific studies on the isolated this compound are limited. However, initial investigations and the activities of structurally related compounds suggest potential therapeutic applications.

A fraction containing a mixture of furanodiene-6-one and methoxyfuranoguaia-9-ene-8-one (this compound) has been shown to possess antibacterial and antifungal activity against standard pathogenic strains.[3] This suggests that this compound may contribute to the antimicrobial properties of myrrh.

The broader class of terpenoids is known to possess significant anti-inflammatory properties, often through the modulation of key signaling pathways.

Potential Anti-inflammatory Signaling Pathway of Terpenoids

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade cluster_nucleus Nuclear Translocation & Transcription cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates to Nucleus Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Genes Induces Cytokines TNF-α, IL-6, etc. Genes->Cytokines Myrrhterpenoid_O This compound Myrrhterpenoid_O->IKK Inhibits? Myrrhterpenoid_O->NFkB Inhibits?

Caption: Hypothesized anti-inflammatory action of this compound.

Many terpenoids exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While not yet demonstrated for this compound specifically, this remains a plausible mechanism of action that warrants further investigation. Inhibition of the NF-κB pathway would lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and interleukins.

Conclusion and Future Directions

This compound represents one of the many intriguing bioactive sesquiterpenoids found in Commiphora myrrha. This guide has provided a comprehensive overview of its discovery, a detailed protocol for its isolation and purification, and its structural characterization data. While preliminary evidence suggests potential antimicrobial and anti-inflammatory activities, further research is imperative. Future studies should focus on:

  • Quantitative Yield Determination: Establishing a standardized protocol to quantify the yield of this compound from C. myrrha resin.

  • Bioactivity Screening: A thorough investigation of the biological activities of pure this compound, including its anti-inflammatory, anticancer, and antimicrobial properties.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound, with a particular focus on the NF-κB pathway, to understand its therapeutic potential.

The detailed methodologies and data presented herein provide a solid foundation for researchers to further explore the pharmacological potential of this compound and contribute to the development of new therapeutic agents from this ancient medicinal resource.

References

Spectroscopic and Structural Elucidation of Myrrhterpenoid O: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Myrrhterpenoid O is a sesquiterpenoid compound that has been isolated from the oleo-gum resin of Commiphora myrrha. Its structural elucidation is a critical aspect of natural product chemistry, relying on a combination of modern spectroscopic techniques. This guide provides an in-depth look at the High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) data for this compound, along with the experimental protocols for their acquisition.

High-Resolution Mass Spectrometry (HRESIMS) Data

HRESIMS analysis is pivotal in determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula was established as C₁₆H₂₀O₃.[1] This was determined through positive-mode HRESIMS, which detected the protonated molecule [M+H]⁺.[1]

ParameterObserved ValueCalculated ValueIon
m/z 261.1490261.1485[M+H]⁺

Table 1: HRESIMS Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The structure of this compound was elucidated using 1D and 2D NMR experiments.[1] The NMR data for this compound are consistent with the structure of 2-methoxyfuranoguaia-9-ene-8-one.[1][2]

¹H NMR Spectroscopic Data (CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
14.33dd
1.28m
2.28m
42.08m
2.24m
2.72ddd
96.84s
113.64m
131.55d
142.37s
151.13d
1'-OCH₃3.44s

Table 2: ¹H NMR Data for this compound.

¹³C NMR Spectroscopic Data (CDCl₃)

PositionδC (ppm)
173.9
2130.1
334.0
422.7
536.2
6134.8
7123.3
8152.6
9110.7
10140.1
1138.2
12178.6
1315.4
1419.3
1522.1
1'-OCH₃56.2

Table 3: ¹³C NMR Data for this compound.

Experimental Protocols

The isolation and structural characterization of this compound involve a multi-step process.

Isolation of this compound: The compound was isolated from the resin of myrrh using various chromatographic techniques.[1][3] The general workflow includes initial extraction followed by separation using methods such as silica flash chromatography, centrifugal partition chromatography (CPC), and preparative high-performance liquid chromatography (HPLC).[1][3]

Spectroscopic Analysis: The structure of the isolated compound was determined using NMR spectroscopy and HRESIMS.[1][2][3]

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (such as COSY, HMBC, and NOESY) NMR spectra were recorded to establish the connectivity and relative stereochemistry of the molecule.[3][4] The spectra were typically acquired on high-field NMR spectrometers, for instance, at 600 MHz for ¹H and 150 MHz for ¹³C, using deuterated chloroform (CDCl₃) as the solvent.[2]

  • HRESIMS: High-resolution mass spectra were acquired in positive ion mode to determine the accurate mass and molecular formula of the compound.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_isolation Isolation cluster_analysis Spectroscopic Analysis Myrrh_Resin Myrrh Resin Chromatography Chromatographic Techniques (Flash, CPC, HPLC) Myrrh_Resin->Chromatography Isolated_Compound Isolated this compound Chromatography->Isolated_Compound NMR_Spectroscopy NMR Spectroscopy (1D and 2D) Isolated_Compound->NMR_Spectroscopy HRESIMS HRESIMS Isolated_Compound->HRESIMS Data_Analysis Data Analysis and Structure Elucidation NMR_Spectroscopy->Data_Analysis HRESIMS->Data_Analysis

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

References

"Myrrhterpenoid O basic physicochemical properties"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Physicochemical Properties of Myrrhterpenoid O

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, a sesquiterpenoid found in myrrh. The information is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics of this natural compound. This document summarizes key quantitative data, outlines experimental protocols for its isolation and characterization, and visualizes relevant workflows and molecular relationships.

Core Physicochemical Properties

This compound is a guaiane-type sesquiterpenoid that has been isolated from the oleo-gum resin of Commiphora myrrha[1][2]. Its basic physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₂₀O₃[3]
Molecular Weight 260.33 g/mol [3]
CAS Number 2604667-43-6[3][4]
Physical State Colorless oil or white solid[1][5]
Solubility 10 mM in DMSO[3]
Melting Point Not reported
Boiling Point Not reported
pKa Not reported

Experimental Protocols

The isolation and structural elucidation of this compound involve multi-step chromatographic and spectroscopic techniques. The following protocols are based on methodologies described in the literature for the separation and identification of terpenoids from myrrh[1][2].

Isolation of this compound from Myrrh Resin
  • Extraction: An ethanolic extract is obtained through the maceration and percolation of myrrh resin[1].

  • Liquid-Liquid Partition: The crude extract is subjected to a liquid-liquid partition between methanol and n-heptane to separate compounds based on polarity[1].

  • Chromatographic Separation: The resulting fractions are further purified using various chromatographic techniques.

    • Flash Chromatography: Initial separation is performed on a silica gel column using a gradient elution system, such as n-hexane and ethyl acetate[1][2].

    • Preparative High-Performance Liquid Chromatography (HPLC): Fine purification of the fractions containing this compound is achieved through preparative HPLC.

Structural Elucidation
  • Mass Spectrometry: The molecular formula of the isolated compound is determined using high-resolution electrospray ionization mass spectrometry (HRESIMS)[1][5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The precise structure is elucidated using 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR techniques[1]. These analyses help in assigning the proton and carbon signals and establishing the connectivity of the atoms within the molecule. It has been noted that for this compound, NOESY data were too weak to confirm the configuration, but its NMR signals are consistent with the structure of 2-methoxyfuranoguaia-9-ene-8-one, first published in 1983[1][2][5].

Visualizations

The following diagrams illustrate the experimental workflow for isolating this compound and its relationship to other natural products.

experimental_workflow start_end start_end process process output output start Myrrh Resin extraction Ethanolic Extraction start->extraction partition Liquid-Liquid Partition (Methanol/n-heptane) extraction->partition flash_chroma Silica Flash Chromatography partition->flash_chroma prep_hplc Preparative HPLC flash_chroma->prep_hplc isolated_compound Isolated this compound prep_hplc->isolated_compound elucidation Structural Elucidation (HRESIMS, NMR) isolated_compound->elucidation final_structure Confirmed Structure elucidation->final_structure

Caption: Experimental workflow for the isolation and identification of this compound.

molecular_relationship monomer monomer dimer dimer myrrhterpenoid_o This compound (Monomer) commiphorine_a Commiphorine A (Dimer) myrrhterpenoid_o->commiphorine_a is a constituent of commiphoratone_b Commiphoratone B (Dimer) myrrhterpenoid_o->commiphoratone_b is a constituent of

Caption: Relationship of this compound to its dimeric forms.

Biological Activity and Potential Applications

This compound has been investigated for its biological activities. It is noted to have anti-infective properties and targets parasites, showing antiplasmodial effects[3]. The guaiane moiety of this compound is also found as a structural component in dimeric sesquiterpenes like commiphorine A and commiphoratone B[1][5]. Further research into its mechanism of action could provide opportunities for drug development, particularly in the area of anti-parasitic agents.

References

The Natural Occurrence and Distribution of Myrrhterpenoid O: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrrhterpenoid O, a sesquiterpenoid compound, is a constituent of the oleo-gum resin derived from trees of the Commiphora genus, most notably Commiphora myrrha. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence, distribution, and biochemical properties of this compound. It includes detailed information on its isolation and characterization, alongside a discussion of its potential, yet to be fully elucidated, role in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Distribution

This compound is a naturally occurring sesquiterpenoid that has been identified as a component of myrrh, the aromatic oleo-gum resin obtained from the stems of trees belonging to the genus Commiphora (family Burseraceae). The primary botanical source of myrrh, and consequently this compound, is Commiphora myrrha (Nees) Engl., a species native to the arid regions of the Arabian Peninsula and northeastern Africa.[1][2] While over 300 different molecules, predominantly sesquiterpenoids and triterpenoids, have been identified from the genus Commiphora, this compound is specifically listed as a constituent of Commiphora myrrha resin.[1][3]

The distribution of Commiphora species extends across subtropical Africa, India, the Arabian Peninsula, and South America.[4] However, the specific concentration and distribution of this compound within different Commiphora species and across various geographical locations have not been extensively quantified in the available literature. The chemical composition of myrrh resin can be influenced by factors such as the specific Commiphora species, environmental conditions, and harvesting methods.

Quantitative Data

Quantitative analysis of the individual components of myrrh resin is a complex task, and specific data for this compound is limited. However, one study reported the isolation of 1.6 mg of this compound from a processed sample of myrrh resin, providing a singular data point on its yield. Further research is required to establish a comprehensive quantitative profile of this compound in its natural sources.

Physicochemical Properties

This compound is a sesquiterpenoid, a class of terpenes that consist of three isoprene units. Its chemical structure has been elucidated using modern spectroscopic techniques.

PropertyData
Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
Class Sesquiterpenoid
Structure Guaiane-type sesquiterpenoid

Experimental Protocols

The isolation and characterization of this compound from Commiphora myrrha resin involve a multi-step process utilizing various chromatographic and spectroscopic techniques. While a single, standardized protocol is not universally established, the following methodology is synthesized from published literature and represents a robust approach for its extraction and purification.

Extraction of Crude Resin
  • Maceration: The dried oleo-gum resin of Commiphora myrrha is ground into a coarse powder. The powdered resin is then subjected to cold maceration with 95% ethanol for a period of three days. This process is repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The resulting alcoholic extract is filtered to remove solid residues. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.

Fractionation and Purification

The crude extract, a complex mixture of various terpenoids and other secondary metabolites, is subjected to a series of chromatographic separations to isolate this compound.

  • Silica Gel Flash Chromatography: The crude extract is first fractionated using silica gel flash chromatography. A gradient elution system with a mixture of n-hexane and ethyl acetate is typically employed, starting with a low polarity solvent mixture and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Centrifugal Partition Chromatography (CPC): Fractions enriched with this compound from the initial flash chromatography are further purified using Centrifugal Partition Chromatography (CPC). This technique allows for the separation of compounds based on their partition coefficient between two immiscible liquid phases.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol. The elution is monitored by a UV detector, and the fraction corresponding to the peak of this compound is collected.

Structure Elucidation and Characterization

The purified this compound is subjected to various spectroscopic analyses to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure of the molecule.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

Biological Activity and Signaling Pathways (Hypothetical Model)

Direct experimental evidence specifically elucidating the signaling pathways modulated by this compound is currently lacking in the scientific literature. However, based on the known biological activities of other sesquiterpenoids isolated from Commiphora myrrha and their effects on various cellular processes, a hypothetical mechanism of action can be proposed.

Several studies have demonstrated that sesquiterpenoids from myrrh possess anti-inflammatory and anti-cancer properties. For instance, certain sesquiterpenoids have been shown to inhibit the expression of the Androgen Receptor (AR) in prostate cancer cells and to interfere with the inflammatory cascade by inhibiting Intercellular Adhesion Molecule-1 (ICAM-1).[2][5] Furthermore, myrrh extracts have been observed to induce apoptosis in cancer cells.[6]

Based on this indirect evidence, a plausible, yet hypothetical, signaling pathway for this compound could involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a key transcription factor that plays a central role in regulating inflammatory responses and cell survival. Its dysregulation is implicated in various inflammatory diseases and cancers. Many natural terpenoids are known to inhibit the NF-κB signaling pathway.[7][8]

Hypothetical Signaling Pathway Diagram

The following diagram, generated using the DOT language, illustrates a hypothetical model of how this compound might inhibit the NF-κB signaling pathway, leading to anti-inflammatory and pro-apoptotic effects. It is crucial to emphasize that this is a theoretical model and requires experimental validation.

Hypothetical inhibition of the NF-κB pathway by this compound.
Experimental Workflow for Investigating the Hypothetical Pathway

To validate the proposed signaling pathway, a series of in vitro experiments could be conducted. The following workflow outlines a potential experimental design.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cell Line) Stimulation Stimulation with Inflammatory Agent (e.g., LPS or TNF-α) Cell_Culture->Stimulation Treatment Treatment with this compound (various concentrations) Stimulation->Treatment Western_Blot Western Blot Analysis Treatment->Western_Blot Protein Levels: p-IKK, p-IκB, IκB, nuclear p65 qPCR RT-qPCR Analysis Treatment->qPCR mRNA Levels: Pro-inflammatory cytokines (e.g., IL-6, TNF-α) Reporter_Assay NF-κB Reporter Assay Treatment->Reporter_Assay NF-κB transcriptional activity Analysis Data Analysis and Interpretation Western_Blot->Analysis qPCR->Analysis Reporter_Assay->Analysis

Workflow for validating the effect of this compound on the NF-κB pathway.

Conclusion and Future Directions

This compound is a constituent of the medicinally important resin of Commiphora myrrha. While its natural occurrence has been established, there is a significant need for further research to quantify its concentration in various Commiphora species and to standardize extraction and purification protocols. The biological activities of this compound are largely unexplored, and the proposed signaling pathway involving NF-κB inhibition remains hypothetical. Future research should focus on in-depth in vitro and in vivo studies to elucidate the precise molecular targets and mechanisms of action of this compound. Such investigations will be crucial in determining its potential as a therapeutic agent for inflammatory diseases and cancer.

References

Preliminary Biological Screening of Myrrhterpenoid O: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrrh, the oleo-gum resin obtained from trees of the genus Commiphora, has a long and storied history in traditional medicine across various cultures. Modern scientific investigation has begun to validate its therapeutic potential, attributing its bioactivities to a rich diversity of terpenoids. Among these, the sesquiterpenoid Myrrhterpenoid O has emerged as a compound of interest for further investigation. This technical guide provides a concise overview of the preliminary biological screening of this compound, with a focus on its identified antiplasmodial activity. The information presented herein is primarily derived from the findings of Greve et al. (2020), who isolated and characterized this compound from Commiphora species.[1][2]

Antiplasmodial Activity of this compound

Preliminary in vitro screening of a panel of terpenoids isolated from myrrh revealed that this compound (also referred to as compound 18 in the primary literature) exhibits activity against the malaria parasite, Plasmodium falciparum.[1][2] This finding positions this compound as a potential starting point for the development of novel antimalarial agents.

Quantitative Data

While the primary research by Greve et al. (2020) identified the antiplasmodial activity of this compound, the specific quantitative data, such as the half-maximal inhibitory concentration (IC50) value, was not available in the accessible literature at the time of this review. For a comprehensive evaluation, this data is crucial and would typically be presented as follows:

CompoundP. falciparum StrainIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)
This compounde.g., NF54Data not availableData not availableData not available
Chloroquine (Control)e.g., NF54Reference valueReference valueReference value

Note: The table above serves as a template. The IC50 value represents the concentration of the compound required to inhibit 50% of parasite growth. The CC50 value is the concentration that causes 50% cytotoxicity to a mammalian cell line (e.g., L6 cells), and the Selectivity Index (SI = CC50/IC50) is a measure of the compound's specificity for the parasite.

Experimental Protocols

The following are generalized protocols for the key experiments involved in the preliminary biological screening of natural products for antiplasmodial activity, based on standard methodologies. The specific parameters for the screening of this compound would be detailed in the full research article by Greve et al. (2020).

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.

  • Parasite Culture: The chloroquine-sensitive (e.g., NF54) or resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and hypoxanthine, under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to obtain a range of test concentrations.

  • Assay Procedure:

    • Asynchronous parasite cultures with a parasitemia of ~0.5% and 2.5% hematocrit are aliquoted into a 96-well microtiter plate.

    • The serially diluted compound is added to the wells in triplicate. Chloroquine or artemisinin is used as a positive control, and solvent-treated wells serve as a negative control.

    • The plate is incubated for 72 hours under the same conditions as the parasite culture.

  • Quantification of Parasite Growth:

    • After incubation, the plate is frozen at -80°C to lyse the erythrocytes.

    • A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

    • The fluorescence intensity is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence readings are plotted against the log of the drug concentration, and the IC50 value is determined by non-linear regression analysis.

In Vitro Cytotoxicity Assay (Resazurin-based)

This assay is performed to assess the toxicity of the compound against a mammalian cell line (e.g., rat myoblast L6 cells) to determine its selectivity.

  • Cell Culture: L6 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Assay Procedure:

    • Cells are seeded in a 96-well microtiter plate and allowed to adhere overnight.

    • The serially diluted this compound is added to the wells. Podophyllotoxin or a similar cytotoxic agent is used as a positive control.

    • The plate is incubated for 72 hours.

  • Measurement of Cell Viability:

    • A solution of resazurin is added to each well and the plate is incubated for a further 2-4 hours. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.

    • The fluorescence is measured using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

  • Data Analysis: The CC50 value is calculated from the dose-response curve.

Visualizations

Experimental Workflow for Antiplasmodial Screening

The following diagram illustrates a generalized workflow for the screening of natural products for antiplasmodial activity.

experimental_workflow start Start: Isolation of this compound from Commiphora sp. stock_prep Stock Solution Preparation (in DMSO) start->stock_prep serial_dilution Serial Dilution stock_prep->serial_dilution antiplasmodial_assay In Vitro Antiplasmodial Assay (P. falciparum culture) serial_dilution->antiplasmodial_assay cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., L6 Cell Line) serial_dilution->cytotoxicity_assay incubation 72h Incubation antiplasmodial_assay->incubation cytotoxicity_assay->incubation readout_ap SYBR Green I Fluorescence Measurement incubation->readout_ap for AP assay readout_cyto Resazurin Fluorescence Measurement incubation->readout_cyto for Cyto assay data_analysis Data Analysis readout_ap->data_analysis readout_cyto->data_analysis ic50 Determine IC50 data_analysis->ic50 cc50 Determine CC50 data_analysis->cc50 si Calculate Selectivity Index (SI) ic50->si cc50->si end End: Identification of Antiplasmodial Activity si->end

Caption: Generalized workflow for the in vitro antiplasmodial and cytotoxicity screening of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and may not reflect the exact methods used in the primary research on this compound. For detailed and specific methodologies, direct reference to the full-text of the cited literature is essential. The quantitative data for this compound's biological activity was not publicly available and has been omitted. Further research is required to fully elucidate the therapeutic potential and mechanism of action of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Myrrh, the oleo-gum resin from Commiphora species, has a long history of medicinal use, attributed largely to its rich composition of terpenoids. Among these, sesquiterpenoids represent a predominant and structurally diverse class of bioactive compounds. This technical guide provides an in-depth overview of Myrrhterpenoid O and related sesquiterpenoids found in myrrh. It details the methodologies for their extraction, isolation, and structural elucidation, presents quantitative data on their biological activities, and explores potential signaling pathways. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction to Sesquiterpenoids in Myrrh

The oleo-gum resin of Commiphora myrrha (Nees) Engl. is a complex mixture of water-soluble gum, alcohol-soluble resin, and volatile oil[1]. The resin fraction is particularly rich in non-volatile sesquiterpenoids and triterpenoids, which are believed to be the primary contributors to myrrh's therapeutic effects, including anti-inflammatory, antiproliferative, and analgesic properties[2][3].

Over 300 molecules have been identified from the Commiphora genus, with sesquiterpenoids being one of the most significant classes[1]. These C15 isoprenoid compounds exhibit remarkable structural diversity. The most common types found in myrrh essential oil include eudesmanes, elemanes, germacranes, and cadinanes[1][4]. The non-volatile resin contains sesquiterpenoids with similar skeletons, as well as unique structures such as seco-eudesmanes (characterized by a C-C bond cleavage), seco-cadinanes, and various sesquiterpene dimers[1][2][4]. One notable compound within this class is this compound, a guaiane-type sesquiterpenoid.

This compound and Key Related Sesquiterpenoids

This compound is a guaiane-type sesquiterpenoid that has been isolated from Commiphora myrrha[3]. Its structure has been proposed to be 2-methoxyfuranoguaia-9-ene-8-one[2][3]. The isolation and characterization of this compound and numerous other sesquiterpenoids have been made possible through advanced chromatographic and spectroscopic techniques.

Several related sesquiterpenoids isolated from myrrh include:

  • Guaianes: Myrrhterpenoid H, I, and P have also been identified[5].

  • Germacranes: Examples include 2α-methoxy-6-oxogermacra-1(10),7(11)-dien-8,12-olide and 3S-methoxy-4R-furanogermacra-1E,10(14)-dien-6-one[3][5].

  • Eudesmanes: Novel seco-eudesmane types like 9-oxo-9,10-seco-isolindestrene have been discovered, featuring a cleaved C-C bond[2][3].

  • Elemanes: Substituted β-elemene derivatives are also present[1][3].

The structural elucidation of these compounds is a critical step in understanding their biological activity and potential for therapeutic applications.

Experimental Protocols

The isolation and characterization of sesquiterpenoids from myrrh resin involve a multi-step process. The following protocols are synthesized from methodologies reported in the scientific literature[2][3][5][6].

General Workflow for Isolation and Identification

The overall process begins with the extraction of the raw resin, followed by fractionation and purification using various chromatographic techniques, and finally, structural analysis.

G cluster_extraction Extraction & Fractionation cluster_purification Purification & Isolation cluster_analysis Structural Analysis Myrrh Myrrh Resin Extract Ethanolic Extract Myrrh->Extract Alternating Maceration & Percolation w/ Ethanol Partition Liquid-Liquid Partition (Methanol / n-Heptane) Extract->Partition Heptane n-Heptane Fraction Partition->Heptane Methanol Methanol Fraction Partition->Methanol Flash Silica Flash Chromatography Heptane->Flash Methanol->Flash Fractions Crude Fractions Flash->Fractions CPC Centrifugal Partition Chromatography (CPC) HPLC Preparative HPLC CPC->HPLC Isolated Isolated Sesquiterpenoids (e.g., this compound) HPLC->Isolated Fractions->CPC NMR NMR Spectroscopy (1D & 2D) Isolated->NMR MS HRESIMS Isolated->MS CD CD Spectroscopy / ECD Isolated->CD Structure Structure Elucidation NMR->Structure MS->Structure CD->Structure

Caption: General experimental workflow for the isolation and identification of sesquiterpenoids from myrrh.

Extraction and Fractionation
  • Preparation of Extract: An ethanolic extract is prepared from powdered myrrh resin through alternating maceration and percolation[2][6].

  • Liquid-Liquid Partition: The resulting crude extract is partitioned between methanol and n-heptane. This step separates compounds based on polarity, concentrating many sesquiterpenoids in the less polar n-heptane fraction[2][3].

Isolation of Sesquiterpenoids

The n-heptane and methanol fractions are subjected to a series of chromatographic steps for the isolation of pure compounds:

  • Flash Chromatography: The fractions are first separated using flash chromatography on a silica gel column[2][6].

  • Centrifugal Partition Chromatography (CPC): Further separation of the resulting sub-fractions is performed using CPC[2][6].

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC, often with a biphenyl or C18 column, to yield pure sesquiterpenoids[2][3][6].

Structural Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, NOESY) NMR spectroscopy are used to determine the carbon skeleton and relative stereochemistry[5][6].

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compounds[2][6].

  • Circular Dichroism (CD) Spectroscopy: CD spectra and electronic circular dichroism (ECD) calculations are employed to determine the absolute configuration of chiral molecules[2][3].

In Vitro Biological Assays
  • Anti-inflammatory Activity (Nitric Oxide Inhibition): The inhibitory effect on nitric oxide (NO) production is measured in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The amount of nitrite, a stable product of NO, is quantified in the cell culture supernatant[5].

  • Anti-inflammatory Activity (ICAM-1 Expression): Human Microvascular Endothelial Cells (HMEC-1) are stimulated with tumor necrosis factor-alpha (TNF-α) to induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1). The inhibitory effect of the test compounds on ICAM-1 expression is then quantified[2][6].

  • Cytotoxicity Assay (MTT Assay): The antiproliferative effects of the compounds are evaluated against cancer cell lines, such as HeLa (cervical cancer) cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells[1][2].

Quantitative Data on Biological Activity

Several studies have quantified the biological activities of sesquiterpenoids isolated from myrrh. The data below is compiled from the cited literature.

Table 1: Anti-inflammatory Activity of Myrrh Sesquiterpenoids Data represents the half-maximal inhibitory concentration (IC₅₀) for nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.

CompoundTypeIC₅₀ (μM)Reference
Commipholide ESesquiterpenoid49.67 ± 4.16[5]
Myrrhterpenoid ESesquiterpenoid40.80 ± 1.27[5]
2α-methoxy-8α-hydroxy-6-oxogermacra-1(10),7(11)-dien-8,12-olideSesquiterpenoid47.22 ± 0.87[5]
Indomethacin (Positive Control)-63.92 ± 2.60[5]

Table 2: Cytotoxic Activity of Terpenoids from Myrrh against HeLa Cells Data represents the half-maximal inhibitory concentration (IC₅₀) from an MTT-based assay.

Compound IDCompound TypeIC₅₀ (μM)Reference
29 Triterpenoid60.3[1][2]
33 Triterpenoid74.5[1][2]
26 Triterpenoid78.9[1][2]

Note: While numerous sesquiterpenoids were tested for cytotoxicity, the most potent compounds identified in this particular study were triterpenes. Many sesquiterpenoids showed weak or no significant activity in the assays performed[1][2].

Table 3: ICAM-1 Inhibition by Myrrh Sesquiterpenoids Data represents the half-maximal inhibitory concentration (IC₅₀) against TNF-α dependent ICAM-1 expression.

CompoundTypeIC₅₀ (μM)Reference
Compound 7 (unnamed)Sesquiterpenoid44.8[7]
Furanoeudesma-1,3-diene (Ref.)Sesquiterpenoid46.3[7]

Note: this compound was tested for ICAM-1 inhibition but showed less than 20% reduction and was thus not considered significantly active in this specific assay[2][8].

Signaling Pathways and Potential Mechanisms of Action

The precise signaling pathways for most myrrh sesquiterpenoids, including this compound, have not been fully elucidated. However, based on their observed anti-inflammatory effects, such as the inhibition of NO and ICAM-1, it is possible to hypothesize their involvement in key inflammatory signaling cascades.

Plausible Inhibition of the NF-κB Signaling Pathway

The expression of both inducible nitric oxide synthase (iNOS) and ICAM-1 is heavily regulated by the transcription factor NF-κB. TNF-α, used to stimulate ICAM-1 expression in assays, is a potent activator of this pathway. It is plausible that bioactive sesquiterpenoids from myrrh exert their anti-inflammatory effects by interfering with the NF-κB signaling cascade.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR1 tnf->tnfr Binds tradd TRADD/TRAF2 tnfr->tradd Recruits nfkb_ikb NF-κB-IκBα (Inactive) ikk IKK Complex tradd->ikk Activates ikb IκBα ikk->ikb Phosphorylates ikk->nfkb_ikb Phosphorylates IκBα nfkb NF-κB (p65/p50) ikb->nfkb_ikb Inhibits nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb->nfkb IκBα Degradation & NF-κB Release nfkb_nuc NF-κB (Active) genes Pro-inflammatory Genes (iNOS, ICAM-1, COX-2) nfkb_nuc->genes Induces Transcription compound Myrrh Sesquiterpenoid compound->ikk Inhibits? G ligand Sesquiterpenoid gpcr GPCR ligand->gpcr Binds gq Gq Protein (α, β, γ) gpcr->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca Ca²⁺ Release er->ca ca->pkc Activates response Downstream Cellular Responses (e.g., Modulation of Inflammation) ca->response Modulates Proteins pkc->response Phosphorylates Targets

References

"literature review on the bioactivity of Myrrhterpenoid O"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrrh, the oleo-gum resin obtained from trees of the Commiphora genus, has a long and storied history in traditional medicine, where it has been utilized for its anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Modern phytochemical investigations have revealed a complex mixture of bioactive compounds, with sesquiterpenoids being a prominent class of constituents.[2] Among these is Myrrhterpenoid O, a furanoguaiane-type sesquiterpenoid isolated from Commiphora myrrha. This technical guide provides a comprehensive review of the current scientific literature on the bioactivity of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Bioactivity of this compound: A Summary of Findings

Current research on the specific bioactivity of this compound is limited. While numerous studies have investigated the pharmacological effects of crude myrrh extracts and other isolated terpenoids, this compound itself has been the subject of few dedicated biological assays. The available data primarily points towards a lack of significant anti-inflammatory activity in the specific context of Intercellular Adhesion Molecule 1 (ICAM-1) expression.

Anti-Inflammatory Activity

A key study investigating the anti-inflammatory properties of sesquiterpenoids from myrrh evaluated the effect of these compounds on the tumor necrosis factor-alpha (TNF-α)-dependent expression of ICAM-1 in human microvascular endothelial cells (HMEC-1).[1][3] In this assay, this compound was reported to exhibit less than 20% inhibition of ICAM-1 expression, a result considered not significant.[4] This suggests that at the concentrations tested, this compound does not play a major role in the anti-inflammatory effects of myrrh mediated by the inhibition of this specific adhesion molecule.

It is important to note that other sesquiterpenoids isolated from myrrh have demonstrated anti-inflammatory effects in various assays, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5][6] This highlights the chemical diversity within myrrh and the specific structure-activity relationships that govern the bioactivity of its constituent terpenoids.

Other Bioactivities

Investigations into other potential biological activities of this compound, such as anticancer or antimicrobial effects, are not extensively reported in the current literature. While many terpenoids isolated from Commiphora species have shown cytotoxic activity against various cancer cell lines, specific data for this compound is lacking.[4][7] Similarly, while myrrh extracts have known antimicrobial properties, the contribution of this compound to this effect has not been elucidated.[8][9]

Quantitative Data

As of the latest literature review, there is no publicly available quantitative data, such as IC50 or EC50 values, for the bioactivity of this compound in any specific assay. The only reported result is a qualitative description of its weak activity in the ICAM-1 expression assay.

Table 1: Summary of Quantitative Bioactivity Data for this compound

Bioactivity AssayCell LineTarget/EndpointResultIC50/EC50Reference
TNF-α-dependent ICAM-1 ExpressionHMEC-1ICAM-1 Expression< 20% inhibition (not significant)Not Reported[4]

Experimental Protocols

While a detailed, step-by-step protocol specifically used for testing this compound is not provided in the cited literature, a general methodology for the TNF-α-dependent ICAM-1 expression assay in HMEC-1 cells can be outlined based on standard cell-based ELISA procedures.

General Protocol: TNF-α-Dependent ICAM-1 Expression Assay

This protocol is a representative example and may not reflect the exact conditions used in the original study.

  • Cell Culture: Human Microvascular Endothelial Cells (HMEC-1) are cultured in appropriate media (e.g., MCDB 131) supplemented with fetal bovine serum, L-glutamine, hydrocortisone, and epidermal growth factor until confluent.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound) and a pro-inflammatory stimulus, typically recombinant human TNF-α (e.g., 10 ng/mL). Control wells receive only the vehicle (e.g., DMSO) and TNF-α, or vehicle alone.

  • Incubation: The plates are incubated for a period sufficient to induce ICAM-1 expression, typically 12-24 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Fixing and Permeabilization: The cells are washed with phosphate-buffered saline (PBS) and then fixed with a suitable fixative (e.g., 4% paraformaldehyde). After washing, cells are permeabilized if a cytoplasmic epitope of ICAM-1 is being targeted.

  • Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., 1% bovine serum albumin in PBS).

  • Antibody Incubation: The cells are incubated with a primary antibody specific for human ICAM-1, followed by incubation with a secondary antibody conjugated to an enzyme such as horseradish peroxidase (HRP).

  • Detection: A substrate for the enzyme (e.g., TMB for HRP) is added, and the colorimetric reaction is allowed to develop. The reaction is stopped with a stop solution (e.g., sulfuric acid).

  • Measurement: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The percentage inhibition of ICAM-1 expression is calculated relative to the TNF-α-stimulated control.

Signaling Pathways

The limited bioactivity data for this compound means that its direct impact on specific signaling pathways has not been investigated. However, the context of the ICAM-1 assay provides an opportunity to discuss the relevant signaling cascade.

The expression of ICAM-1 in endothelial cells in response to TNF-α is primarily regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway .

NF-κB Signaling Pathway in TNF-α-Induced ICAM-1 Expression

NF_kB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates ICAM1_gene ICAM-1 Gene ICAM1_protein ICAM-1 Protein ICAM1_gene->ICAM1_protein Transcription & Translation

Figure 1. Simplified NF-κB signaling pathway initiated by TNF-α, leading to ICAM-1 expression.

As depicted in Figure 1, the binding of TNF-α to its receptor (TNFR1) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκB, targeting it for ubiquitination and subsequent degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus, where it binds to specific promoter regions of target genes, including the ICAM1 gene, to induce their transcription. The resulting increase in ICAM-1 protein on the cell surface facilitates leukocyte adhesion, a critical step in the inflammatory response.

Given that this compound showed negligible inhibition of TNF-α-induced ICAM-1 expression, it can be inferred that it does not significantly interfere with this signaling pathway at the concentrations tested.

Conclusion

The available scientific literature indicates that this compound, a sesquiterpenoid isolated from Commiphora myrrha, does not exhibit significant anti-inflammatory activity, at least in the context of TNF-α-induced ICAM-1 expression in endothelial cells. There is a notable absence of quantitative bioactivity data and dedicated studies on its effects on other biological processes and signaling pathways. Future research is warranted to fully characterize the pharmacological profile of this compound and to determine if it possesses other, as-yet-undiscovered, biological activities that could contribute to the overall therapeutic effects of myrrh. For drug development professionals, this compound, based on current evidence, does not appear to be a promising lead candidate for anti-inflammatory therapies targeting the ICAM-1 pathway.

References

The Uncharted Path: A Technical Guide to the Proposed Biosynthesis of Myrrhterpenoid O in Commiphora Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrrh, the aromatic oleo-gum resin derived from trees of the genus Commiphora, has been a cornerstone of traditional medicine for millennia. Its complex chemical composition, rich in bioactive terpenoids, is a subject of intense scientific scrutiny. Among these compounds is Myrrhterpenoid O, a guaiane-type sesquiterpenoid whose full biosynthetic pathway remains to be elucidated. This technical guide synthesizes the current understanding of terpenoid biosynthesis to propose a scientifically grounded pathway for this compound in Commiphora species. It further provides a framework of experimental protocols for researchers aiming to unravel this and similar biosynthetic pathways, alongside available quantitative data on related compounds found in Commiphora.

While direct experimental evidence for the biosynthesis of this compound is not yet available in the scientific literature, this guide constructs a plausible pathway based on established principles of sesquiterpenoid formation in plants. This proposed pathway serves as a roadmap for future research in the metabolic engineering and biotechnological production of this intriguing molecule.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of sesquiterpenoids in plants is a multi-step process that begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are synthesized via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. For sesquiterpenes, the cytosolic MVA pathway is the primary source of precursors.

The proposed pathway for this compound can be divided into three key stages:

  • Precursor Formation: Farnesyl pyrophosphate (FPP), the C15 precursor for all sesquiterpenes, is formed by the sequential condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase (FPPS).[1]

  • Cyclization: The linear FPP molecule is then cyclized by a specific terpene synthase (TPS). For guaiane-type sesquiterpenes like this compound, this is a complex process. It is hypothesized to proceed through a germacrene A intermediate.[2][3][4] The initial cyclization of FPP forms a 10-membered germacradienyl cation, which then undergoes a second cyclization to form the characteristic 5/7 fused ring system of the guaiane skeleton.[3]

  • Post-Cyclization Modification: Following the formation of the basic guaiane scaffold, a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYPs), would be required to produce the final structure of this compound.[5][6][7] These enzymes are known to be crucial for the structural diversification of terpenoids by introducing hydroxyl, keto, and other functional groups.[5][7]

The following diagram illustrates the proposed biosynthetic pathway from FPP to this compound.

This compound Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Germacradienyl_Cation Germacradienyl Cation FPP->Germacradienyl_Cation Terpene Synthase (TPS) (Cyclization) Guaiane_Intermediate Guaiane Skeleton Intermediate Germacradienyl_Cation->Guaiane_Intermediate TPS (Second Cyclization) Myrrhterpenoid_O This compound Guaiane_Intermediate->Myrrhterpenoid_O Cytochrome P450s (CYPs) (Oxidations)

Caption: Proposed biosynthetic pathway of this compound from FPP.

Quantitative Data

Direct quantitative data for this compound in Commiphora species is limited in the available literature. However, studies on the chemical composition of Commiphora myrrha resin provide quantitative information on other volatile terpenoids. This data can serve as a reference for the general abundance of sesquiterpenes produced by the plant.

CompoundClassConcentration (mg/g of resin extract)[8]
CurzereneSesquiterpene0.153
MethoxyfuranodieneSesquiterpene0.093
β-ElemeneSesquiterpene0.046
α-PineneMonoterpene0.023

Note: The concentrations are from a specific study and may vary depending on the plant's origin, age, and extraction method.

Experimental Protocols

Elucidating the proposed biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the genes encoding the terpene synthase (TPS) and cytochrome P450s (CYPs) involved in this compound biosynthesis.

Methodology:

  • Transcriptome Sequencing:

    • Extract total RNA from the resin-producing tissues of a Commiphora species known to produce this compound.

    • Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

    • Assemble the transcriptome de novo if a reference genome is unavailable.

  • Candidate Gene Identification:

    • Perform a BLAST search of the transcriptome against known plant TPS and CYP sequences to identify homologous genes.

    • Prioritize candidates based on their expression levels in resin-producing tissues.

  • Gene Cloning:

    • Design gene-specific primers based on the candidate sequences.

    • Amplify the full-length coding sequences from cDNA using PCR.

    • Clone the amplified genes into an appropriate expression vector.

Functional Characterization of Terpene Synthase (TPS)

Objective: To determine if a candidate TPS can synthesize the guaiane skeleton from FPP.

Methodology:

  • Heterologous Expression:

    • Express the cloned TPS gene in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae.[9]

    • Purify the recombinant TPS protein.

  • Enzyme Assays:

    • Prepare a reaction mixture containing the purified TPS, the substrate FPP, and necessary cofactors (e.g., MgCl₂).[9]

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Extract the resulting terpene products with an organic solvent (e.g., hexane or ethyl acetate).

  • Product Analysis:

    • Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]

    • Compare the mass spectrum and retention time of the enzymatic product with an authentic standard of a known guaiane sesquiterpene or with published mass spectra.

Functional Characterization of Cytochrome P450s (CYPs)

Objective: To identify the specific oxidative modifications catalyzed by candidate CYPs on the guaiane skeleton.

Methodology:

  • Heterologous Expression:

    • Co-express the candidate CYP gene with a cytochrome P450 reductase (CPR) in a host system like yeast or tobacco (Nicotiana benthamiana).[7] Plant CYPs require a CPR for activity.[12]

  • In Vitro or In Vivo Assays:

    • For in vitro assays, use microsomal fractions prepared from the expression host.

    • For in vivo assays, feed the precursor (the product of the TPS reaction) to the engineered host cells.

  • Product Identification:

    • Extract the metabolites from the reaction mixture or cell culture.

    • Analyze the products using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the specific oxidative modifications.

The following diagram outlines a general experimental workflow for the functional characterization of biosynthetic genes.

Experimental Workflow cluster_gene_discovery Gene Discovery cluster_tps_characterization TPS Functional Characterization cluster_cyp_characterization CYP Functional Characterization RNA_Seq Transcriptome Sequencing (Commiphora resin tissue) Gene_ID Candidate Gene Identification (TPS and CYPs) RNA_Seq->Gene_ID Cloning Gene Cloning into Expression Vectors Gene_ID->Cloning TPS_Expression Heterologous Expression of TPS (e.g., E. coli) Cloning->TPS_Expression CYP_Expression Co-expression of CYP and CPR (e.g., Yeast, Tobacco) Cloning->CYP_Expression TPS_Assay Enzyme Assay with FPP TPS_Expression->TPS_Assay TPS_Analysis Product Analysis by GC-MS TPS_Assay->TPS_Analysis CYP_Assay Feeding of TPS Product TPS_Analysis->CYP_Assay Guaiane Intermediate CYP_Expression->CYP_Assay CYP_Analysis Metabolite Analysis by GC-MS/LC-MS CYP_Assay->CYP_Analysis

Caption: Experimental workflow for identifying and characterizing genes in a plant terpenoid biosynthetic pathway.

Conclusion and Future Outlook

The proposed biosynthetic pathway for this compound in Commiphora provides a crucial theoretical framework to guide future research. While the general steps of precursor formation, cyclization, and oxidation are well-established for sesquiterpenoids, the specific enzymes and intermediates in the biosynthesis of this particular molecule are yet to be discovered. The experimental protocols detailed in this guide offer a clear path forward for the identification and functional characterization of the involved genes and enzymes.

Successfully elucidating this pathway will not only deepen our understanding of plant specialized metabolism but also open up possibilities for the metabolic engineering of microorganisms or plants to produce this compound and other valuable terpenoids. Such advancements would have significant implications for the pharmaceutical and biotechnology industries, potentially leading to a sustainable and scalable production of these complex natural products. Further research, including isotopic labeling studies and in-depth enzymatic characterization, will be essential to fully validate and refine the proposed biosynthetic pathway.

References

Methodological & Application

Application Note: HPLC Protocol for the Analysis of Myrrhterpenoid O in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myrrh, the oleo-gum resin from trees of the Commiphora genus, has a long history of use in traditional medicine. Its therapeutic effects are largely attributed to a complex mixture of terpenoids, particularly furanosesquiterpenoids. Myrrhterpenoid O is a specific guaiane-type sesquiterpenoid that has been isolated from Commiphora myrrha.[1][2][3][4] The quality control and standardization of myrrh extracts require reliable analytical methods for the quantification of its bioactive constituents. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of these compounds.[5][6][7][8][9]

This document provides a detailed protocol for the quantitative analysis of this compound in plant extracts. While a specific validated HPLC method for this compound is not extensively documented in publicly available literature, this protocol has been developed based on established and validated methods for other structurally related furanosesquiterpenoids found in myrrh.[6][7][8][9]

Experimental Protocols

Sample Preparation: Extraction from Plant Material

The choice of extraction method can significantly impact the yield of furanosesquiterpenoids.[6] Matrix Solid-Phase Dispersion (MSPD) has been shown to be an efficient method, offering high recovery rates and requiring less time and solvent compared to traditional methods like Soxhlet or sonication.[6][10]

1.1.1. Matrix Solid-Phase Dispersion (MSPD) Protocol [6][10]

  • Homogenization: Weigh 100 mg of powdered myrrh resin and 200 mg of silica gel. Combine them in a mortar and grind for 5 minutes to achieve a homogeneous mixture.

  • Column Packing: Place a small cotton plug at the bottom of a 5 mL glass syringe. Transfer the silica gel-sample mixture into the syringe. Place a second cotton plug on top of the mixture to prevent spillage.

  • Elution: Pass 15 mL of methanol through the syringe to elute the target compounds. Collect the eluate in a volumetric flask.

  • Filtration: Filter the collected extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

1.1.2. Alternative Method: Sonication [10]

  • Extraction: Weigh 250 mg of powdered myrrh resin and place it in a 20 mL volumetric flask. Add 15 mL of methanol.

  • Sonication: Sonicate the mixture for 20 minutes.

  • Filtration: Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

HPLC Instrumentation and Conditions

This proposed method is adapted from protocols for similar furanosesquiterpenoids.[7][9][10]

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-15 min: 80% Acetonitrile

    • 15-30 min: 100% Acetonitrile

  • Flow Rate: 0.5 mL/min.[9]

  • Column Temperature: 30 °C.[7][9]

  • Detection Wavelength: 222 nm (based on UV absorbance of similar furanosesquiterpenoids).[9]

  • Injection Volume: 10 µL.

Preparation of Standard Solutions
  • Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.5 to 25 µg/mL.

Quantification

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract samples by interpolating their peak areas from this calibration curve.

Data Presentation: Method Validation Parameters

The following table summarizes typical validation parameters from a validated HPLC method for furanosesquiterpenoids (2-methoxyfuranodiene and 2-acetoxyfuranodiene) in C. myrrha extracts.[6] These values provide a benchmark for the expected performance of the proposed method for this compound.

Parameter2-methoxyfuranodiene2-acetoxyfuranodiene
Linearity Range (µg/mL) 0.5 - 25.00.5 - 25.0
Correlation Coefficient (r²) > 0.999> 0.999
LOD (µg/mL) 0.150.12
LOQ (µg/mL) 0.500.40
Recovery (%) 96.87 - 100.5497.21 - 100.12
Precision (RSD %) 1.24 - 4.451.87 - 3.98

Data adapted from a study on related furanosesquiterpenoids.[6]

Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC analysis of this compound in plant extracts.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Myrrh Resin Powder mspd Matrix Solid-Phase Dispersion (MSPD) with Silica Gel & Methanol plant_material->mspd filtration 0.45 µm Syringe Filtration mspd->filtration hplc_injection HPLC Injection (10 µL) filtration->hplc_injection hplc_system C18 Column Gradient Elution (ACN/H₂O) hplc_injection->hplc_system detection PDA/UV Detection (222 nm) hplc_system->detection chromatogram Chromatogram Peak Integration detection->chromatogram quantification Quantification of This compound chromatogram->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification

References

Application Notes and Protocols: Investigating the Anticancer Mechanisms of Myrrh-Derived Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Specific experimental data on the mechanism of action of Myrrhterpenoid O in cancer cells is not currently available in published literature. The following application notes and protocols are based on the established activities of other sesquiterpenoids and triterpenoids isolated from Commiphora myrrha and related natural products. These protocols provide a framework for investigating the potential anticancer effects of this compound.

Introduction to Myrrh Terpenoids in Cancer Research

Myrrh, the resinous exudate from trees of the Commiphora genus, has a long history of medicinal use. Modern phytochemical studies have identified a rich diversity of terpenoids within myrrh, including numerous sesquiterpenes, diterpenes, and triterpenes. While many of these compounds remain to be fully characterized, emerging research indicates that certain myrrh-derived terpenoids possess significant antiproliferative and pro-apoptotic properties against various cancer cell lines.[1][2] For instance, some sesquiterpenoids from myrrh have been shown to inhibit androgen receptor signaling in prostate cancer cells, suggesting a potential therapeutic avenue for hormone-dependent cancers.[3] Furthermore, whole myrrh extract has demonstrated the ability to induce apoptosis and suppress the proliferation of gastric cancer cells through the downregulation of cyclooxygenase-2 (COX-2).[4]

The broader class of terpenoids, found abundantly in nature, is known to target multiple key signaling pathways implicated in cancer progression. These include the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways, as well as critical cell survival and proliferation cascades like the PI3K/Akt/mTOR and STAT3 pathways. Terpenoids can modulate the expression and activity of key regulatory proteins such as Bcl-2 family members, caspases, and various kinases, ultimately leading to cell cycle arrest and programmed cell death in cancer cells.

Potential Mechanisms of Action of this compound

Based on the activities of structurally related sesquiterpenoids, this compound could potentially exert its anticancer effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Triggering programmed cell death is a hallmark of many anticancer agents. Terpenoids frequently induce apoptosis via the mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades.[5][6]

  • Cell Cycle Arrest: Inhibiting the progression of the cell cycle is another key mechanism to halt cancer cell proliferation.

  • Inhibition of Pro-Survival Signaling: Targeting pathways such as PI3K/Akt/mTOR and STAT3, which are often constitutively active in cancer cells, can block signals that promote cell growth, survival, and proliferation.

  • Modulation of Inflammatory Pathways: Given the anti-inflammatory properties of myrrh, this compound may also influence cancer-related inflammation by targeting molecules like COX-2.[4]

The following sections provide detailed protocols to investigate these potential mechanisms of action for this compound or other novel terpenoids.

Data Presentation: Cytotoxicity of Myrrh-Derived Terpenoids

The following table summarizes the cytotoxic activities of various terpenoids isolated from Commiphora myrrha against HeLa cervical cancer cells, as determined by the MTT assay. This data can serve as a reference for the expected range of activity for novel myrrh terpenoids.

CompoundTerpenoid ClassCell LineIC50 (µM)Reference
Compound 29TriterpeneHeLa60.3[1][2]
Compound 33TriterpeneHeLa74.5[1][2]
Compound 26TriterpeneHeLa78.9[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (or other test compound) dissolved in DMSO

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations) and a vehicle control.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.

  • Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in signaling pathways.

Materials:

  • Cancer cells treated with this compound and a vehicle control.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-COX-2, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

G cluster_0 Experimental Workflow for this compound A Cancer Cell Culture B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blot Analysis B->E F Data Analysis (IC50, Protein Expression) C->F D->F E->F

Caption: General experimental workflow for evaluating the anticancer activity of this compound.

G cluster_1 Potential Apoptotic Pathway of this compound MO This compound Bax Bax MO->Bax upregulates Bcl2 Bcl-2 MO->Bcl2 downregulates Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_2 Potential Inhibition of Pro-Survival Pathways GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 via JAK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation STAT3->Proliferation MO This compound MO->PI3K MO->Akt MO->STAT3

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Myrrhterpenoid O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrrh, the resin derived from trees of the Commiphora genus, has a long history of use in traditional medicine for its analgesic and anti-inflammatory properties. These therapeutic effects are largely attributed to its rich composition of terpenoids. Myrrhterpenoid O is a sesquiterpenoid isolated from Commiphora myrrha. While the anti-inflammatory activity of various myrrh extracts and some of their constituent terpenoids has been documented, detailed protocols for the in vitro evaluation of specific compounds like this compound are essential for systematic drug discovery and mechanism of action studies. Several terpenoids from myrrh have been found to inhibit nitric oxide production in lipopolysaccharide-activated macrophages.[1][2]

This document provides a comprehensive protocol for assessing the in vitro anti-inflammatory activity of this compound. The described assays utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to quantify the inhibition of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β). Furthermore, this guide outlines the investigation of this compound's potential mechanism of action by examining its effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are critical in regulating the inflammatory response.

Product Specifications

CharacteristicSpecification
Compound Name This compound
CAS Number 2604667-43-6
Molecular Formula C₁₆H₂₀O₃
Molecular Weight 260.33 g/mol
Purity ≥98% (recommended)
Storage Store at -20°C in a dry, dark place.
Solubility Soluble in DMSO (e.g., 10 mM).[3]

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a widely used and suitable model for studying inflammation in vitro.[4]

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.

Assessment of Cytotoxicity (MTT Assay)

Prior to evaluating the anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control. Select concentrations with >90% cell viability for subsequent anti-inflammatory assays.

Measurement of Nitric Oxide (NO) Production

LPS stimulation of RAW 264.7 cells induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A to the supernatant and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines and PGE2 (ELISA)

This compound's effect on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and centrifuge to remove any debris.

    • Perform the ELISA for TNF-α, IL-6, IL-1β, and PGE2 according to the manufacturer's instructions for the respective kits.

Data Presentation

Table 1: Effect of this compound on LPS-Induced NO Production in RAW 264.7 Macrophages
TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control-Value-
LPS (1 µg/mL)-Value0%
This compound + LPSConcentration 1ValueValue
This compound + LPSConcentration 2ValueValue
This compound + LPSConcentration 3ValueValue
Positive Control (e.g., L-NAME)ConcentrationValueValue
Table 2: Effect of this compound on LPS-Induced Pro-inflammatory Mediator Production in RAW 264.7 Macrophages
TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)PGE2 (pg/mL)
Control-ValueValueValueValue
LPS (1 µg/mL)-ValueValueValueValue
This compound + LPSConcentration 1ValueValueValueValue
This compound + LPSConcentration 2ValueValueValueValue
This compound + LPSConcentration 3ValueValueValueValue
Positive Control (e.g., Dexamethasone)ConcentrationValueValueValueValue

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Culture RAW 264.7 Cell Culture Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat MTT MTT Assay (Cytotoxicity) Seed->MTT Stimulate Stimulate with LPS Pretreat->Stimulate Griess Griess Assay (NO Production) Stimulate->Griess ELISA ELISA (TNF-α, IL-6, IL-1β, PGE2) Stimulate->ELISA Analyze Calculate % Inhibition and IC50 values MTT->Analyze Griess->Analyze ELISA->Analyze

Caption: Workflow for in vitro anti-inflammatory assay of this compound.

LPS-Induced Pro-inflammatory Signaling Pathways

G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_genes Pro-inflammatory Gene Expression cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (TAK1) TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK (MKKs) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 iNOS iNOS AP1->iNOS COX2 COX-2 AP1->COX2 TNF TNF-α AP1->TNF IL6 IL-6 AP1->IL6 IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus NFkB_nucleus->iNOS NFkB_nucleus->COX2 NFkB_nucleus->TNF NFkB_nucleus->IL6 Myrrhterpenoid_O This compound Myrrhterpenoid_O->MAPKKK Myrrhterpenoid_O->IKK NO NO iNOS->NO PGE2 PGE2 COX2->PGE2

Caption: Potential mechanism of this compound on LPS-induced signaling.

References

Myrrhterpenoid O: Application Notes for a Potential Antiplasmodial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available data and standardized protocols for investigating the potential of Myrrhterpenoid O as an antiplasmodial agent. This compound is a sesquiterpenoid isolated from the oleo-gum resin of Commiphora species, commonly known as myrrh.[1][2] Preliminary studies have identified this compound as a potential candidate for antimalarial drug discovery.

Data Presentation

While the primary research by Greve et al. (2020) identified and tested this compound for its antiplasmodial activity, the specific IC50 (half-maximal inhibitory concentration) against Plasmodium falciparum and CC50 (half-maximal cytotoxic concentration) values are not publicly available in the abstract.[1][3][4] However, the study did report that a dichloromethane extract of myrrh showed promising in vitro activity against P. falciparum with an IC50 value of 1 µg/mL.[1][3][4] Bioactivity-guided fractionation led to the isolation of 18 sesquiterpenoids, including this compound.[1][2] The most active compounds identified in that study were furanodienone (a sesquiterpene) and a triterpene, with IC50 values of 7.4 µM and 2.8 µM, respectively.[1][3]

For context and comparison, the following table includes data for other terpenoids isolated from Myrrh in the same study.

Table 1: In Vitro Activity of Selected Terpenoids from Myrrh

CompoundCompound TypeAntiplasmodial Activity (IC50 in µM) against P. falciparum
FuranodienoneSesquiterpene7.4[1][3]
rel-(16S,20S)-dihydroxydammar-24-en-3-oneTriterpene2.8[1][3]
This compound Sesquiterpene Data not available in abstract

Experimental Protocols

The following are detailed, standardized protocols for assessing the antiplasmodial activity and cytotoxicity of compounds like this compound. These are based on commonly used methods in the field.

Protocol 1: In Vitro Antiplasmodial Activity Assay using SYBR Green I

This protocol is for determining the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., NF54 strain), synchronized to the ring stage

  • Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • Human erythrocytes (O+)

  • Test compound (this compound) dissolved in DMSO

  • Chloroquine (positive control)

  • 96-well microtiter plates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I nucleic acid stain

  • Plate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be below 0.5%.

  • Parasite Culture Preparation: Synchronize the P. falciparum culture to the ring stage. Dilute the parasitized erythrocytes with uninfected erythrocytes and complete medium to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

  • Assay Plate Setup: Add 100 µL of the parasite culture to each well of a 96-well plate. Add 100 µL of the diluted test compound to the respective wells. Include wells with chloroquine as a positive control and wells with culture medium and DMSO as a negative control.

  • Incubation: Incubate the plate for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

  • Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer containing a 1:5000 dilution of SYBR Green I stock to each well.

  • Incubation (Staining): Incubate the plate in the dark at room temperature for 1-3 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a non-linear regression analysis.

Protocol 2: In Vitro Cytotoxicity Assay using MTT

This protocol is for determining the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line (e.g., L6 rat skeletal muscle cells or HeLa cells) to assess its selectivity.

Materials:

  • Mammalian cell line (e.g., L6 cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound) dissolved in DMSO

  • Podophyllotoxin (or other appropriate cytotoxic agent) as a positive control

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader with absorbance detection (570 nm)

Procedure:

  • Cell Seeding: Seed the L6 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a positive control and a negative (vehicle) control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the CC50 values by plotting the percentage of cell viability against the log of the compound concentration using a non-linear regression analysis.

Visualizations

Logical Workflow for Antiplasmodial Drug Discovery

The following diagram illustrates a typical workflow for the discovery and initial evaluation of a potential antiplasmodial compound from a natural source.

A Natural Source (e.g., Myrrh Resin) B Extraction (e.g., Dichloromethane) A->B C In Vitro Antiplasmodial Screening of Extract B->C D Bioactivity-Guided Fractionation C->D Active E Isolation of Pure Compounds (e.g., this compound) D->E F Structural Elucidation (NMR, MS) E->F G In Vitro Antiplasmodial Assay (IC50 Determination) E->G H In Vitro Cytotoxicity Assay (CC50 Determination) E->H I Selectivity Index Calculation (CC50/IC50) G->I H->I J Lead Compound Identification I->J High Selectivity

Caption: Workflow for natural product-based antiplasmodial drug discovery.

Hypothesized Mechanism of Action

The precise mechanism of action for this compound against P. falciparum has not been elucidated. However, many sesquiterpenoids are known to induce oxidative stress or interfere with essential parasite metabolic pathways. A plausible, yet unproven, hypothesis is that this compound could disrupt the parasite's redox balance or inhibit key enzymes.

cluster_parasite Plasmodium falciparum A This compound B Increased Reactive Oxygen Species (ROS) A->B F Inhibition of Essential Enzymes/Pathways A->F C Oxidative Stress B->C D Damage to Proteins, Lipids, and DNA C->D E Parasite Death D->E F->E

Caption: Hypothesized mechanisms of antiplasmodial action for this compound.

References

Application Notes and Protocols for Studying the Structure-Activity Relationships of Myrrhterpenoid O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the structure-activity relationships (SAR) of Myrrhterpenoid O, a sesquiterpenoid isolated from Myrrh. The following sections detail the current understanding of its biological activities, protocols for its evaluation, and a guide for designing and interpreting SAR studies.

Introduction to this compound

This compound is a furanoguaiane-type sesquiterpenoid identified as a constituent of the oleo-gum resin of Commiphora myrrha.[1][2] The resin itself has a long history of medicinal use, exhibiting anti-inflammatory, antiproliferative, analgesic, and antibacterial effects.[1][3] While many of the biological activities of Myrrh are attributed to its terpenoid and triterpenoid constituents, the specific biological profile and mechanisms of action of this compound are still under investigation.[1][4][5] Preliminary studies have explored its anti-inflammatory and antiplasmodial activities, suggesting potential therapeutic applications.[6] However, a systematic evaluation of its structure-activity relationships is crucial for optimizing its potency and selectivity.

Biological Activities and Rationale for SAR Studies

SAR studies are essential to identify the key structural features of this compound responsible for its biological effects. By synthesizing and testing analogs, researchers can determine which functional groups and stereochemical aspects are critical for activity, paving the way for the design of more potent and specific compounds.

Known and Potential Biological Activities:
  • Anti-inflammatory Activity: While one study reported that this compound showed less than 20% reduction of TNF-α dependent ICAM-1 expression in HMEC-1 cells, suggesting no significant anti-inflammatory activity in that specific assay, other terpenoids from Myrrh have demonstrated anti-inflammatory properties.[1][2][7] Further investigation using different in vitro and in vivo models is warranted.

  • Anticancer/Cytotoxic Activity: Terpenoids isolated from Myrrh have shown cytotoxic effects against various cancer cell lines, such as HeLa cells.[1][7] The potential of this compound as a cytotoxic agent remains to be thoroughly explored.

  • Antiplasmodial Activity: An investigation into the antiplasmodial effects of terpenoid compounds from Myrrh has been conducted, including this compound.[6] This suggests its potential as a lead compound for the development of new antimalarial agents.

Data Presentation: Quantitative Analysis

A systematic presentation of quantitative data is paramount for comparing the activities of this compound and its synthetic analogs. The following tables provide a template for organizing experimental results.

Table 1: In Vitro Cytotoxicity Data

Compound IDStructure/ModificationCell LineAssay TypeIC₅₀ (µM) ± SDSelectivity Index (SI)
This compound (Reference Compound)HeLaMTTData to be determinedCalculated
Analog 1e.g., Modification at C2HeLaMTTData to be determinedCalculated
Analog 2e.g., Modification at C8HeLaMTTData to be determinedCalculated
Doxorubicin(Positive Control)HeLaMTTKnown ValueKnown Value

Table 2: In Vitro Anti-inflammatory Activity Data

Compound IDStructure/ModificationAssay TypeTargetIC₅₀ (µM) ± SDMax Inhibition (%)
This compound (Reference Compound)NO ProductionLPS-stimulated RAW 264.7Data to be determinedData to be determined
Analog 1e.g., Modification at C2NO ProductionLPS-stimulated RAW 264.7Data to be determinedData to be determined
Analog 2e.g., Modification at C8NO ProductionLPS-stimulated RAW 264.7Data to be determinedData to be determined
Dexamethasone(Positive Control)NO ProductionLPS-stimulated RAW 264.7Known ValueKnown Value

Table 3: In Vitro Antiplasmodial Activity Data

Compound IDStructure/ModificationP. falciparum StrainIC₅₀ (µM) ± SDResistance Index (RI)
This compound (Reference Compound)3D7 (CQ-sensitive)Data to be determinedCalculated
This compound (Reference Compound)K1 (CQ-resistant)Data to be determinedCalculated
Analog 1e.g., Modification at C23D7 (CQ-sensitive)Data to be determinedCalculated
Analog 1e.g., Modification at C2K1 (CQ-resistant)Data to be determinedCalculated
Chloroquine(Positive Control)3D7 (CQ-sensitive)Known ValueKnown Value
Chloroquine(Positive Control)K1 (CQ-resistant)Known ValueKnown Value

Experimental Protocols

Detailed methodologies are provided below for key experiments to assess the biological activities of this compound and its analogs.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of compounds on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound and analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds (this compound and analogs) and a positive control (e.g., Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages)

This protocol measures the inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound and analogs (dissolved in DMSO)

  • LPS (from E. coli)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., Dexamethasone).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Protocol 3: In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)

This protocol assesses the in vitro activity of the compounds against Plasmodium falciparum.

Materials:

  • Chloroquine-sensitive (e.g., 3D7) and -resistant (e.g., K1) strains of P. falciparum

  • Human O+ erythrocytes

  • RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃

  • This compound and analogs (dissolved in DMSO)

  • SYBR Green I dye

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Maintain asynchronous P. falciparum cultures in human erythrocytes.

  • Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.

  • Add the parasite culture (2% parasitemia, 2% hematocrit) to each well. Include parasite-free red blood cells as a background control and infected red blood cells without any compound as a negative control. Chloroquine can be used as a positive control.

  • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • After incubation, add 100 µL of SYBR Green I in lysis buffer to each well.

  • Incubate for 1 hour at room temperature in the dark.

  • Measure the fluorescence intensity (excitation: 485 nm, emission: 530 nm).

  • Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided to visualize key pathways and experimental workflows relevant to the study of this compound.

Potential Anti-inflammatory Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. Investigating the effect of this compound on this pathway could be a valuable research direction.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB IκBα degradation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Myrrhterpenoid_O This compound (Hypothetical Target) Myrrhterpenoid_O->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for SAR Studies

The following diagram illustrates a logical workflow for conducting structure-activity relationship studies of this compound.

SAR_Workflow Start Start: this compound Synthesis Synthesis of Analogs Start->Synthesis Bioassays Biological Screening (Cytotoxicity, Anti-inflammatory, Antiplasmodial) Synthesis->Bioassays Data Quantitative Data Analysis (IC₅₀, SI, etc.) Bioassays->Data SAR Establish Structure-Activity Relationships (SAR) Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design End Optimized Lead Compound Lead_Opt->End

Caption: Workflow for this compound structure-activity relationship studies.

Discussion of Potential Structure-Activity Relationships

While specific SAR data for this compound is not yet available, general principles from related furanoguaiane and other sesquiterpenoids can guide the design of analogs. Key areas for modification and investigation include:

  • The Furan Ring: The furan moiety is common in bioactive natural products. Modifications such as reduction, oxidation, or substitution on the furan ring could significantly impact activity.

  • The Methoxy Group at C2: The presence and nature of the substituent at C2 could influence lipophilicity and binding to target proteins. Analogs with different alkoxy groups or a hydroxyl group at this position should be synthesized.

  • The Carbonyl Group at C8: The ketone at C8 is a potential site for hydrogen bonding. Reduction to a hydroxyl group or conversion to other functional groups could alter the compound's activity profile.

  • Stereochemistry: this compound possesses several chiral centers. The synthesis and evaluation of its diastereomers would be crucial to understand the stereochemical requirements for its biological activity.

By systematically modifying these and other positions on the this compound scaffold and evaluating the resulting analogs using the protocols outlined above, a comprehensive understanding of its structure-activity relationships can be achieved. This will be instrumental in the development of novel therapeutic agents based on this natural product.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of Myrrhterpenoid O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of Myrrhterpenoid O, a guaiane-type sesquiterpenoid isolated from Myrrh. Due to the absence of published experimental mass spectra for this specific compound, this guide presents a predicted fragmentation pathway based on its chemical structure and established fragmentation principles for terpenoids and furan-containing compounds. The provided protocols and diagrams are intended to guide researchers in the identification and characterization of this compound and related compounds in complex mixtures.

Introduction

This compound (CAS: 2604667-43-6, Molecular Formula: C₁₆H₂₀O₃, Molecular Weight: 260.33 g/mol ) is a sesquiterpenoid belonging to the guaiane class, which has been isolated from the resin of Commiphora myrrha.[1][2] The structural complexity and biological relevance of sesquiterpenoids necessitate robust analytical methods for their characterization. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification of these compounds. Understanding the fragmentation pattern is crucial for structural elucidation and unambiguous identification. This application note outlines the predicted major fragmentation pathways of this compound under electron ionization.

Predicted Mass Spectrometry Fragmentation Pattern of this compound

The structure of this compound, with its guaiane skeleton, furan ring, ketone group, and methoxy group, suggests several potential fragmentation pathways under EI conditions. The molecular ion ([M]⁺˙) is expected at m/z 260.

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for terpenoids, leading to a stable carbocation. This would result in a fragment ion at m/z 245 .

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the methoxy group is a likely event, yielding a fragment at m/z 229 .

  • Loss of Carbon Monoxide (CO): The presence of the ketone functionality makes the neutral loss of CO favorable, which would lead to a fragment ion at m/z 232 .

  • Cleavage of the Furan Ring: Furan rings can undergo characteristic cleavages. A retro-Diels-Alder (rDA) type reaction on the furan ring is a plausible pathway.

  • Cleavage related to the Guaiane Skeleton: Ring cleavages within the seven-membered and five-membered rings of the guaiane core are also anticipated, leading to a complex pattern of lower mass fragments.

Tabulated Summary of Predicted Fragmentation Data

Predicted m/z Proposed Elemental Composition Proposed Neutral Loss Notes
260[C₁₆H₂₀O₃]⁺˙-Molecular Ion ([M]⁺˙)
245[C₁₅H₁₇O₃]⁺•CH₃Loss of a methyl radical from the terpenoid backbone.
229[C₁₅H₁₇O₂]⁺•OCH₃Loss of the methoxy radical.
232[C₁₅H₂₀O₂]⁺˙CONeutral loss of carbon monoxide from the ketone group.
Various--Complex fragmentation patterns arising from cleavages of the guaiane skeleton and furan ring.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general guideline for the analysis of this compound using GC-MS with an EI source. Optimization may be required based on the specific instrumentation and sample matrix.

4.1. Instrumentation

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

4.2. Reagents and Standards

  • This compound standard (if available).

  • High-purity solvent for sample dilution (e.g., hexane, ethyl acetate).

4.3. GC Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 10 minutes.

4.4. MS Conditions

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

  • Scan Speed: 2 scans/second

4.5. Data Analysis

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Compare the obtained mass spectrum with the predicted fragmentation pattern and any available library spectra.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of this compound.

MyrrhterpenoidO_Fragmentation M This compound [C16H20O3]+˙ m/z = 260 F1 [M - CH3]+ [C15H17O3]+ m/z = 245 M->F1 - •CH3 F2 [M - OCH3]+ [C15H17O2]+ m/z = 229 M->F2 - •OCH3 F3 [M - CO]+˙ [C15H20O2]+˙ m/z = 232 M->F3 - CO

References

Troubleshooting & Optimization

Technical Support Center: Myrrhterpenoid O Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of Myrrhterpenoid O. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and purification of this and related sesquiterpenoids from Commiphora myrrha.

Frequently Asked Questions (FAQs)

Q1: What are the most effective initial extraction methods for obtaining this compound and other furanosesquiterpenoids from Commiphora myrrha resin?

A1: The choice of extraction method significantly impacts the yield of furanosesquiterpenoids. Matrix Solid-Phase Dispersion (MSPD) has been shown to provide a higher extraction yield compared to traditional methods like Soxhlet and sonication.[1][2] MSPD is also more efficient in terms of time, sample amount, and solvent consumption.[1][2] For broader solubilization of bioactive compounds, ethanolic extraction is also a common starting point.[3]

Q2: this compound is part of a complex mixture of similar sesquiterpenoids. What chromatographic techniques are best suited for its purification?

A2: A multi-step chromatographic approach is typically necessary for the successful isolation of this compound.[4] This often involves an initial fractionation by flash chromatography on silica gel, followed by more refined techniques such as Centrifugal Partition Chromatography (CPC) and preparative High-Performance Liquid Chromatography (HPLC).[4][5] The use of different column chemistries, such as biphenyl columns in preparative HPLC, can be crucial for separating closely related diastereomers and other structurally similar compounds.[5]

Q3: Are there any known stability issues with this compound and related furanosesquiterpenoids during the isolation process?

A3: Furanosesquiterpenoids can be susceptible to degradation under high temperatures. For instance, thermal rearrangement of these compounds has been observed during gas chromatography-mass spectrometry (GC-MS) analysis where temperatures can exceed 200°C. This suggests that prolonged exposure to high temperatures during extraction and purification steps should be avoided to prevent the formation of artifacts. Supercritical CO2 extraction is a mild alternative that can mitigate the degradation of thermally sensitive compounds.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the isolation and purification of this compound.

Chromatography Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor resolution of this compound from other sesquiterpenoids in HPLC. - Inappropriate stationary phase.- Mobile phase composition is not optimal.- Co-elution of structurally similar compounds or diastereomers.- Optimize Stationary Phase: If using a standard C18 column, consider switching to a different chemistry. A biphenyl column has been shown to be effective in separating closely related sesquiterpenoid diastereomers.[5]- Adjust Mobile Phase: Systematically vary the solvent gradient and pH of the mobile phase. The use of modifiers can also improve selectivity.- Employ Orthogonal Techniques: Combine different chromatographic methods. For example, use flash chromatography or CPC for initial fractionation before proceeding to preparative HPLC.[4][5]
Peak tailing for this compound in HPLC. - Secondary interactions with the stationary phase (e.g., silanol interactions).- Column overload.- Presence of active metal sites in the column.- Modify Mobile Phase: Add a competitive agent like triethylamine (TEA) to the mobile phase to mask active silanol groups.- Reduce Sample Load: Inject a smaller amount of the sample to see if peak shape improves.- Use a High-Purity Column: Modern, end-capped columns with low metal content are less prone to causing peak tailing for basic compounds.
Low recovery of this compound after purification. - Adsorption onto the stationary phase.- Degradation during the process.- Inefficient elution from the column.- Test Different Stationary Phases: this compound may be irreversibly adsorbed to certain types of silica gel. Experiment with different grades or consider a different primary separation technique like CPC.- Minimize Exposure to Harsh Conditions: Avoid high temperatures and extreme pH values throughout the purification process.- Optimize Elution: Ensure the mobile phase is strong enough to elute the compound of interest completely. A step gradient or a final flush with a strong solvent can be beneficial.
Presence of "ghost peaks" in the chromatogram. - Contaminants in the mobile phase or from previous injections.- Late eluting compounds from a prior run.- Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.- Implement a Column Wash Step: After each run, wash the column with a strong solvent to remove any retained compounds.[6]

Experimental Protocols

Protocol 1: Matrix Solid-Phase Dispersion (MSPD) for Furanosesquiterpenoid Extraction

This protocol is optimized for the extraction of furanosesquiterpenoids from Commiphora myrrha resin.[2][5]

Materials:

  • Commiphora myrrha resin, finely ground

  • Silica gel (as dispersing sorbent)

  • Methanol (elution solvent)

  • Glass mortar and pestle

  • Glass syringe (to act as the MSPD column)

  • Filter paper disc

Procedure:

  • Mix 0.1 g of ground myrrh resin with 0.2 g of silica gel in a glass mortar.

  • Gently blend the mixture with a pestle for 5 minutes to achieve a homogeneous mixture.

  • Place a filter paper disc at the bottom of a glass syringe.

  • Transfer the sample-silica gel mixture into the syringe.

  • Gently compress the mixture with the syringe plunger to form a packed bed.

  • Place another filter paper disc on top of the packed bed.

  • Elute the furanosesquiterpenoids by passing 15 mL of methanol through the column.

  • Collect the eluate and filter it through a 0.45 µm filter before HPLC analysis.

Protocol 2: Multi-Step Chromatographic Purification of Sesquiterpenoids

This protocol outlines a general workflow for the isolation of sesquiterpenoids, including this compound, from a crude myrrh extract.[4][5]

Step 1: Initial Extraction and Partitioning

  • Prepare an ethanolic extract of myrrh resin through maceration and percolation.

  • Perform a liquid-liquid partition of the ethanolic extract between n-heptane and methanol. The less polar sesquiterpenoids will preferentially partition into the n-heptane phase.

Step 2: Silica Flash Chromatography

  • Concentrate the n-heptane fraction and subject it to flash chromatography on a silica gel column.

  • Elute with a gradient of n-hexane and ethyl acetate.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds of similar polarity.

Step 3: Centrifugal Partition Chromatography (CPC)

  • Further purify the fractions obtained from flash chromatography using CPC. This technique is particularly useful for separating compounds with similar polarities and avoids irreversible adsorption.

Step 4: Preparative HPLC

  • Perform the final purification of the target fractions using preparative HPLC.

  • A biphenyl column is recommended for resolving structurally similar sesquiterpenoids.[5]

  • Use a suitable mobile phase, such as a gradient of acetonitrile and water, to achieve the final separation of pure this compound.

Quantitative Data Summary

The choice of extraction method has a significant impact on the total yield of furanosesquiterpenoids. The following table compares the efficiency of MSPD, Soxhlet, and sonication methods.[1][2]

Extraction Method Total Extraction Yield (mg/g) Sample Amount (g) Solvent Volume Time
MSPD 38.70.115 mL MeOH15 min
Soxhlet 33.750.5100 mL MeOH6 h
Sonication 29.30.2530 mL MeOH20 min

Visualizations

This compound Isolation Workflow

Myrrhterpenoid_O_Isolation_Workflow resin Commiphora myrrha Resin extraction Extraction (e.g., Ethanolic) resin->extraction partition Liquid-Liquid Partition (n-Heptane/Methanol) extraction->partition heptane n-Heptane Fraction (Enriched with Sesquiterpenoids) partition->heptane flash_chrom Silica Flash Chromatography heptane->flash_chrom cpc Centrifugal Partition Chromatography (CPC) flash_chrom->cpc Fractionation prep_hplc Preparative HPLC (Biphenyl Column) cpc->prep_hplc Further Purification myrrhterpenoid_o Pure this compound prep_hplc->myrrhterpenoid_o

Caption: A typical workflow for the isolation of this compound.

Troubleshooting Logic for Poor HPLC Resolution

HPLC_Troubleshooting start Poor Resolution of This compound check_method Is the method established or new? start->check_method new_method Optimize Method check_method->new_method New established_method Check System & Consumables check_method->established_method Established optimize_mobile Adjust Mobile Phase Gradient/Composition new_method->optimize_mobile change_column Change Stationary Phase (e.g., to Biphenyl) optimize_mobile->change_column use_orthogonal Employ Orthogonal Technique (e.g., CPC before HPLC) change_column->use_orthogonal end Resolution Improved use_orthogonal->end check_column Is the column old or contaminated? established_method->check_column replace_column Replace Column check_column->replace_column Yes check_system Check for leaks, pump issues, or injector problems check_column->check_system No replace_column->end check_system->end

Caption: A logical approach to troubleshooting poor HPLC resolution.

References

Technical Support Center: Refining HPLC Separation of Myrrhterpenoid O Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Myrrhterpenoid O isomers.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of this compound isomers.

Question: Why am I seeing poor resolution or co-elution of this compound isomers?

Answer:

Poor resolution of structurally similar isomers like this compound is a common challenge. Several factors in your HPLC method can be optimized to improve separation.[1][2]

  • Mobile Phase Composition: The choice and ratio of organic solvent to aqueous phase is critical. For nonpolar compounds like terpenoids, a reversed-phase method is typically used.[3]

    • Action: Try adjusting the gradient profile. A shallower gradient can often improve the separation of closely eluting peaks. Experiment with different organic modifiers. While acetonitrile is common, methanol or a combination of acetonitrile and methanol can alter selectivity and improve resolution.[2][4]

  • Stationary Phase Chemistry: Not all C18 columns are the same. Differences in end-capping and silica purity can affect selectivity.

    • Action: If resolution is still poor after optimizing the mobile phase, consider screening different C18 columns from various manufacturers. Phenyl-hexyl or biphenyl phases can also provide alternative selectivity for aromatic-containing isomers.

  • Temperature: Column temperature affects mobile phase viscosity and the kinetics of interaction between the analytes and the stationary phase.

    • Action: Experiment with varying the column temperature. An increase in temperature can sometimes improve peak shape and resolution, but it can also decrease retention time.[1]

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the run time.

    • Action: Try reducing the flow rate to see if a better separation can be achieved.

Question: My peaks for this compound isomers are tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing can be caused by several factors, from column issues to chemical interactions.

  • Secondary Interactions with Silanols: Residual silanol groups on the silica support of the stationary phase can interact with polar functional groups on your analytes, leading to tailing.

    • Action: Use a high-purity, end-capped C18 column. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the silanol groups. However, be aware that TEA can affect column longevity and is not suitable for all applications.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Action: Reduce the injection volume or the concentration of your sample.[5]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak tailing.

    • Action: Use a guard column to protect your analytical column. If you suspect contamination, try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[6]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Action: Whenever possible, dissolve your sample in the initial mobile phase.[5]

Question: I'm observing ghost peaks in my chromatogram. What are they and how do I get rid of them?

Answer:

Ghost peaks are unexpected peaks that appear in your chromatogram and can interfere with the quantification of your target analytes.

  • Contaminated Mobile Phase: Impurities in your solvents or additives can accumulate on the column and elute as ghost peaks, especially during a gradient run.

    • Action: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.

  • Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.

    • Action: Implement a robust needle wash protocol in your autosampler method. A wash with a strong solvent, like 100% acetonitrile or isopropanol, is often effective.

  • Sample Degradation: this compound isomers may be susceptible to degradation under certain conditions.

    • Action: Ensure your sample is stored properly and prepare it fresh if possible. Avoid prolonged exposure to light or extreme temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound isomer separation?

A1: Based on methods used for similar furanosesquiterpenoids from Commiphora species, a reversed-phase HPLC method is a good starting point.[7][8] Consider the following initial conditions:

  • Column: A high-quality C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a low percentage of B (e.g., 10%) to a higher percentage (e.g., 30-50%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has good absorbance (e.g., around 220 nm or 246 nm).[7]

This method will likely require optimization to achieve baseline separation of your specific isomers.

Q2: How can I confirm the identity of the separated this compound isomer peaks?

A2: HPLC alone provides retention time data, which is not sufficient for definitive identification. To confirm the identity of your peaks, you will need to use a mass spectrometer (MS) coupled to your HPLC system (LC-MS). The mass-to-charge ratio (m/z) and fragmentation pattern from the MS will provide structural information to help identify each isomer. For unambiguous identification, you may need to isolate each peak using preparative HPLC and then perform further spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR).

Q3: Are there any specific sample preparation considerations for this compound isomers?

A3: Yes, proper sample preparation is crucial for reliable HPLC analysis.

  • Solubility: Myrrhterpenoids are generally nonpolar. Ensure your sample is fully dissolved in a solvent compatible with your mobile phase. A mixture of methanol and water or acetonitrile and water is often a good choice for reversed-phase HPLC.

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or tubing.

  • Extraction: If you are extracting this compound from a complex matrix like a plant extract, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the effects of different HPLC parameters on the separation of two this compound isomers.

Table 1: Effect of Organic Modifier on Retention Time and Resolution

Organic ModifierIsomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
Acetonitrile15.215.91.3
Methanol18.519.51.6
Acetonitrile/Methanol (50:50)16.817.61.4

Table 2: Effect of Gradient Slope on Retention Time and Resolution

Gradient (5-95% B in...)Isomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
10 min8.18.30.8
20 min14.515.11.4
30 min20.321.21.9

Experimental Protocols

Representative HPLC Method for the Separation of this compound Isomers

This protocol is a starting point and may require optimization for your specific application. It is based on methods used for the analysis of furanosesquiterpenoids from Commiphora species.[7][8]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.

    • Solvent B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 10
    20 30
    25 95
    30 95
    31 10

    | 35 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 246 nm.[7]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound isomers in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

4. System Suitability:

  • Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately. This may include injections of a standard mixture to assess parameters like resolution, peak asymmetry, and theoretical plates.

Visualizations

Signaling Pathways Potentially Modulated by Cytotoxic Sesquiterpenoids

This compound and other sesquiterpenoids have been reported to exhibit cytotoxic activity.[9] This cytotoxicity is often mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.[10][11][12] The following diagram illustrates a generalized overview of some of these pathways.

Cytotoxic_Sesquiterpenoid_Pathways cluster_receptor Cell Surface Receptors cluster_pathways Intracellular Signaling Cascades cluster_nucleus Nuclear Events cluster_cellular_response Cellular Response Receptor Growth Factor Receptors PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras IKK IKK Receptor->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription IkB IκB IKK->IkB P NFkB NF-κB NFkB->Transcription Transcription->Proliferation Transcription->Survival Apoptosis Apoptosis Transcription->Apoptosis Inhibition Myrrhterpenoid_O This compound (and other sesquiterpenoids) Myrrhterpenoid_O->PI3K Inhibition Myrrhterpenoid_O->mTOR Inhibition Myrrhterpenoid_O->ERK Modulation Myrrhterpenoid_O->NFkB Inhibition Myrrhterpenoid_O->Apoptosis Induction

Caption: Generalized signaling pathways potentially modulated by cytotoxic sesquiterpenoids.

Experimental Workflow for HPLC Method Development

The following diagram outlines a logical workflow for developing a robust HPLC method for the separation of this compound isomers.

HPLC_Method_Development Start Start: Define Separation Goals Lit_Search Literature Search for Similar Compounds Start->Lit_Search Initial_Conditions Select Initial HPLC Conditions (Column, Mobile Phase) Lit_Search->Initial_Conditions Screening_Runs Perform Initial Screening Runs Initial_Conditions->Screening_Runs Evaluate_Resolution Evaluate Resolution and Peak Shape Screening_Runs->Evaluate_Resolution Optimize_Gradient Optimize Gradient Profile Evaluate_Resolution->Optimize_Gradient Resolution < 1.5 Optimize_Temp Optimize Column Temperature Evaluate_Resolution->Optimize_Temp Tailing Peaks Optimize_Flow Optimize Flow Rate Evaluate_Resolution->Optimize_Flow Broad Peaks Change_Column Screen Different Column Chemistries Evaluate_Resolution->Change_Column Co-elution Final_Method Finalize and Validate Method Evaluate_Resolution->Final_Method Resolution ≥ 1.5 Optimize_Gradient->Evaluate_Resolution Optimize_Temp->Evaluate_Resolution Optimize_Flow->Evaluate_Resolution Change_Column->Initial_Conditions

Caption: A logical workflow for HPLC method development for isomer separation.

Troubleshooting Logic for Poor Resolution

This diagram provides a step-by-step logical approach to troubleshooting poor resolution in your HPLC separation of this compound isomers.

Troubleshooting_Resolution Start Problem: Poor Resolution Check_Gradient Is the gradient optimized? Start->Check_Gradient Adjust_Gradient Adjust Gradient Slope and Range Check_Gradient->Adjust_Gradient No Check_Solvent Is the organic modifier optimal? Check_Gradient->Check_Solvent Yes Adjust_Gradient->Check_Solvent Try_Methanol Try Methanol or Mixed Solvents Check_Solvent->Try_Methanol No Check_Temp Is the temperature optimized? Check_Solvent->Check_Temp Yes Try_Methanol->Check_Temp Vary_Temp Vary Column Temperature (e.g., 25-40 °C) Check_Temp->Vary_Temp No Check_Column Is the column chemistry suitable? Check_Temp->Check_Column Yes Vary_Temp->Check_Column New_Column Try a different C18 or Phenyl column Check_Column->New_Column No Resolved Resolution Improved Check_Column->Resolved Yes New_Column->Resolved

Caption: A logical flow for troubleshooting poor HPLC resolution of isomers.

References

"troubleshooting weak NOESY signals in Myrrhterpenoid O NMR"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering weak NOESY signals during the NMR analysis of Myrrhterpenoid O and other similar terpenoids.

Troubleshooting Weak NOESY Signals

Question: My NOESY spectrum for this compound shows very weak or no cross-peaks. What are the common causes and how can I resolve this?

Answer: Weak NOESY signals for this compound are a known issue; one study noted that the NOESY data was too weak for configurational confirmation.[1][2] This can be attributed to several factors related to the molecule's size, sample preparation, and experimental parameters. Below is a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow

G start Start: Weak NOESY Signals check_mw Assess Molecular Weight (MW) start->check_mw small_mol Small Molecule? (MW < 600) check_mw->small_mol roesy Consider ROESY Experiment small_mol->roesy No (MW 700-1500) sample_prep Optimize Sample Preparation small_mol->sample_prep Yes roesy->sample_prep params Adjust Experimental Parameters sample_prep->params end Successful Spectrum params->end Improved Signals fail Still Weak? Consult Specialist params->fail No Improvement

Caption: Troubleshooting workflow for weak NOESY signals.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: How critical is sample concentration for this compound NOESY experiments?

A1: Sample concentration is crucial. While it's tempting to use a highly concentrated sample to increase signal, this can be counterproductive in NOESY experiments by degrading spectral resolution and damping the nOe effect.[3] For a small molecule like this compound (MW: 260.33 g/mol ), an optimal concentration is similar to what is needed for a good proton NMR spectrum in 8-16 scans.[3][4][5]

Q2: Does sample purity affect NOESY signal strength?

A2: Yes, high sample purity is essential. Impurities can introduce overlapping signals that obscure weak cross-peaks.[3] Furthermore, paramagnetic impurities, such as dissolved oxygen or residual metal catalysts, can significantly shorten relaxation times and quench the NOE. It is highly recommended to degas the sample, for instance, by using the freeze-pump-thaw method.[3]

Q3: Which solvent is best for this compound NOESY experiments?

A3: While CDCl3 is common, it can sometimes contain acidic traces that may affect sample stability.[3] Solvents with higher viscosity can slow molecular tumbling, which can be advantageous for small molecules.[1] However, the choice of solvent should also prioritize good signal dispersion. Consider using solvents like acetone-d6 or CD3OD if spectral overlap is an issue in CDCl3.[3]

Experimental Parameters

Q4: this compound is a small molecule. What is the optimal mixing time (tm) for the NOESY experiment?

A4: The mixing time is the most critical parameter in a NOESY experiment.[6][7] For small molecules (MW < 600), the NOE builds up relatively slowly.[3] Therefore, a longer mixing time is generally required. A good starting point for this compound would be in the range of 0.5 to 1.0 seconds.[3][7] You may need to run a series of experiments with varying mixing times to find the optimal value.

Molecular Weight (MW)CategoryRecommended Starting Mixing Time (tm)
< 600 g/mol Small0.5 - 1.0 s[3][7]
700 - 1500 g/mol Medium0.1 - 0.5 s[3][6]
> 1500 g/mol Large0.05 - 0.2 s[3][6]

Q5: Should I increase the number of scans to improve weak signals?

A5: Yes, increasing the number of scans (ns) will improve the signal-to-noise ratio. For weak NOE signals, it is advisable to run at least 16 scans.[5] The number of scans should be in multiples of 8 or 16 for proper phase cycling.[8]

Q6: I am still getting weak signals with NOESY. Should I try a ROESY experiment?

A6: Absolutely. For molecules in the intermediate molecular weight range (roughly 700-1500 g/mol ), the NOE can be close to zero, making signals extremely weak or absent.[6][7] While this compound is classified as a small molecule, factors like solvent viscosity and molecular aggregation can sometimes push its tumbling behavior closer to that of a medium-sized molecule. The ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is an excellent alternative as the ROE is always positive regardless of molecular weight and does not pass through zero.[3][7]

Logical Relationship: NOESY vs. ROESY

G mol_wt Molecular Weight (Tumbling Rate) small Small (<600) mol_wt->small medium Medium (700-1500) mol_wt->medium large Large (>1500) mol_wt->large noesy_pos NOESY: Positive NOE small->noesy_pos noesy_zero NOESY: NOE near Zero medium->noesy_zero noesy_neg NOESY: Negative NOE large->noesy_neg roesy ROESY: Always Positive ROE noesy_zero->roesy Recommended Alternative

Caption: Relationship between molecular weight and the choice of NOESY vs. ROESY.

Experimental Protocols

Protocol 1: Optimized 2D NOESY for this compound
  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., acetone-d6).

    • Filter the sample to remove any particulate matter.

    • Degas the sample thoroughly using the freeze-pump-thaw technique (at least three cycles) to remove dissolved oxygen.

    • Use a high-quality NMR tube.

  • Spectrometer Setup:

    • Tune and match the probe for the ¹H frequency.

    • Shim the sample to achieve good lineshape and resolution.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset. Ensure the 90° pulse width is accurately calibrated.

  • Acquisition Parameters:

    • Pulse Program: noesyph or a gradient-selected equivalent (e.g., noesyesgpph).

    • Relaxation Delay (d1): 2-3 seconds.

    • Mixing Time (d8 or mixN): Start with 0.8 seconds. Consider a range from 0.5 to 1.2 seconds.

    • Number of Scans (ns): 16 to 32 (in multiples of 8 or 16).

    • Number of Increments (ni): 256 to 512 in the t1 dimension for adequate resolution.

    • Acquisition Time (aq): At least 0.2 seconds.

  • Processing:

    • Apply a sine-squared or a gentle Gaussian window function in both dimensions before Fourier transformation.

    • Phase the spectrum carefully. The diagonal peaks and cross-peaks should have opposite phases for small molecules.[3]

    • Symmetrize the spectrum if necessary to reduce t1 noise, but be cautious as this can create artifacts.

Protocol 2: 2D ROESY for this compound (Alternative to NOESY)
  • Sample Preparation:

    • Follow the same procedure as for the NOESY experiment.

  • Spectrometer Setup:

    • Follow the same procedure as for the NOESY experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard ROESY pulse sequence (e.g., roesyesgpph).

    • Relaxation Delay (d1): 2-3 seconds.

    • ROESY Mixing Time: Start with 200 ms. A range of 150-300 ms is typically effective.[6]

    • Number of Scans (ns): 16 to 32.

    • Number of Increments (ni): 256 to 512.

  • Processing:

    • Use appropriate window functions as in the NOESY experiment.

    • Phase the spectrum. In ROESY, both diagonal and cross-peaks will have opposite phases.

    • Be aware of potential TOCSY artifacts, which can appear for J-coupled spins and have the same phase as the diagonal peaks.[3] Using a dedicated artifact-suppression pulse sequence can be beneficial.

References

"addressing solubility issues of Myrrhterpenoid O in bioassays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myrrhterpenoid O. Our goal is to help you address solubility challenges and effectively use this compound in your bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary challenge in experimental settings?

This compound is a sesquiterpenoid natural product isolated from Myrrh.[1] Like many other terpenoids, it is a lipophilic molecule, which often leads to poor aqueous solubility. This low solubility can be a significant hurdle in various biological assays, potentially causing compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the known solubility of this compound?

Currently, the most commonly cited solubility for this compound is 10 mM in dimethyl sulfoxide (DMSO). Specific solubility data in other common laboratory solvents such as ethanol, methanol, or phosphate-buffered saline (PBS) is not widely available and may need to be determined empirically.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

While DMSO is an effective solvent for many poorly soluble compounds, it can be toxic to cells at higher concentrations. For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 1%, with many researchers recommending a maximum of 0.1% to 0.5% to avoid cytotoxic effects.[2][3][4][5][6] It is always best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.

Q4: Are there alternative solvents or methods to improve the solubility of this compound in aqueous media?

Yes, several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound for bioassays:

  • Co-solvents: Using a small percentage of a water-miscible organic solvent, such as ethanol or methanol, in the final assay medium can help maintain solubility. However, the final concentration of these solvents should also be tested for potential cellular toxicity.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming inclusion complexes that are more water-soluble.[7][8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

  • Formulation with surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that can solubilize hydrophobic compounds.

  • Nanonization: Reducing the particle size of the compound can increase its surface area and dissolution rate.[11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitates out of solution when added to aqueous buffer or cell culture media. The aqueous solubility of this compound has been exceeded.- Decrease the final concentration of this compound in the assay. - Increase the concentration of the co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerated limit for your cells (typically ≤ 1%).[2][3][4][5][6] - Prepare the this compound solution using a solubility enhancer like hydroxypropyl-β-cyclodextrin (HP-β-CD).[7][8][9][10] - Prepare a fresh, more dilute stock solution.
Inconsistent or non-reproducible bioassay results. - Inaccurate initial concentration due to incomplete dissolution of the stock solution. - Precipitation of the compound during the experiment. - Degradation of the compound in solution.- Ensure the this compound is fully dissolved in the stock solvent before making further dilutions. Gentle warming or sonication may aid dissolution. - Visually inspect all solutions for any signs of precipitation before and during the experiment. - Prepare fresh stock solutions regularly and store them appropriately (protected from light and at a low temperature).
Observed cytotoxicity is not dose-dependent or is seen in the vehicle control. The solvent (e.g., DMSO) concentration is too high and is causing cellular toxicity.- Determine the maximum tolerated solvent concentration for your specific cell line and assay duration. - Ensure the final solvent concentration is consistent across all experimental conditions, including the vehicle control. - Reduce the final solvent concentration to the lowest possible level that maintains compound solubility (ideally ≤ 0.1% for sensitive assays).[2][3][4]

Quantitative Data Summary

Table 1: Known Solubility of this compound

SolventReported Solubility
Dimethyl Sulfoxide (DMSO)10 mM

Table 2: Recommended Maximum Solvent Concentrations in Cell-Based Assays

SolventMaximum Recommended Final ConcentrationNotes
Dimethyl Sulfoxide (DMSO)0.1% - 1%Cell line dependent; always perform a vehicle control.[2][3][4][5][6]
Ethanol0.1% - 0.5%Can be more toxic than DMSO for some cell lines.
Methanol0.1% - 0.5%Can be more toxic than DMSO for some cell lines.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound

This protocol provides a general method to estimate the kinetic solubility of this compound in aqueous buffers.[12][13]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom plates

  • Plate reader capable of measuring absorbance or nephelometry

  • Multichannel pipette

Procedure:

  • Prepare a high-concentration stock solution: Accurately weigh this compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution. Ensure the compound is completely dissolved.

  • Prepare serial dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO.

  • Addition to aqueous buffer: In a separate 96-well plate, add 195 µL of PBS to each well. Then, add 5 µL of each this compound dilution from the DMSO plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 2.5%. Mix well by pipetting.

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours.

  • Measurement:

    • Nephelometry: Measure the light scattering at a suitable wavelength. An increase in scattering indicates precipitation.

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent 96-well plate and measure the absorbance at the λmax of this compound.

  • Data Analysis: The highest concentration that does not show significant precipitation is considered the kinetic solubility under these conditions.

Protocol 2: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (optional)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Procedure A: Standard DMSO Stock Solution

  • Prepare a 10 mM stock solution: In a sterile microcentrifuge tube, dissolve the appropriate amount of this compound in sterile DMSO to achieve a 10 mM concentration. Vortex or gently warm to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Prepare working solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare intermediate dilutions in sterile DMSO or cell culture medium.

  • Final dilution: Add the final volume of the working solution to the cell culture medium to achieve the desired treatment concentration. Ensure the final DMSO concentration is below the toxic level for your cells (e.g., ≤ 0.5%).

Procedure B: Enhanced Solubility with Cyclodextrin

  • Prepare a 45% (w/v) HP-β-CD solution: Dissolve 4.5 g of HP-β-CD in 10 mL of sterile water.

  • Prepare this compound-Cyclodextrin complex:

    • Prepare a high-concentration stock of this compound in DMSO (e.g., 20 mM).

    • In a sterile tube, add the this compound stock solution to the 45% HP-β-CD solution and vortex vigorously for 1-2 hours at room temperature to allow for complex formation.

  • Storage: Store the complex solution at 4°C for short-term use or aliquot and freeze for long-term storage.

  • Prepare working solutions: Dilute the this compound-cyclodextrin complex in sterile cell culture medium to the desired final concentrations.

Signaling Pathway Diagrams

Terpenoids have been reported to modulate various signaling pathways involved in cell growth, proliferation, and survival.[14][15][16][17][18][19][20] The following diagrams illustrate the general PI3K/Akt/mTOR and MAPK/ERK pathways, which are potential targets of this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth MyrrhterpenoidO This compound (potential modulation) MyrrhterpenoidO->PI3K MyrrhterpenoidO->Akt PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression MyrrhterpenoidO This compound (potential modulation) MyrrhterpenoidO->Raf MyrrhterpenoidO->ERK

Caption: The MAPK/ERK signaling cascade, which plays a crucial role in cell proliferation and differentiation.

References

"minimizing interference in Myrrhterpenoid O bioactivity screening"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Myrrhterpenoid O Bioactivity Screening

This guide provides troubleshooting advice and detailed protocols to help researchers minimize interference during the bioactivity screening of this compound and other natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reported bioactivities?

This compound is a guaiane-type sesquiterpenoid isolated from Myrrh, the resin of Commiphora species.[1][2] It is structurally related to 2-methoxyfuranoguaia-9-ene-8-one.[2] Pre-clinical studies have investigated its potential cytotoxic effects against cancer cell lines (e.g., HeLa cells) and its antiplasmodial activity.[1][3] Given the known anti-inflammatory properties of other terpenoids from Myrrh, this is also a key area of investigation.[2][4]

Q2: What are the common primary assays for screening the bioactivity of this compound?

Based on its reported activities, the following assays are commonly employed:

  • Cytotoxicity: Colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used to measure metabolic activity as an indicator of cell viability.[5]

  • Anti-inflammatory: In vitro assays such as the inhibition of protein (albumin) denaturation are common preliminary screens.[6][7] This method is useful because protein denaturation is a well-documented cause of inflammation.[6]

  • Antiparasitic: Specific assays targeting parasites like Plasmodium falciparum are used to confirm antiplasmodial activity.[3]

Q3: What is assay interference and why is it a major concern in High-Throughput Screening (HTS)?

Assay interference refers to instances where a test compound generates a signal that mimics genuine biological activity but is actually due to a non-specific interaction with the assay's components or detection system.[8] This leads to "false positives," which are reproducible, concentration-dependent results that are not directed at the intended biological target.[8] Identifying and eliminating these artifacts is critical to avoid wasting significant resources on compounds that are ultimately non-viable leads.[9][10]

Troubleshooting Guide: Common Interference Issues

This section addresses specific problems you may encounter during screening and provides steps to identify and mitigate them.

Issue 1: Inconsistent or Unexpected Results in Colorimetric/Fluorometric Assays

Q: My dose-response curves are erratic, or I'm seeing high signal inhibition/activation at low concentrations. Could this be interference with the assay readout?

A: Yes, this is a classic sign of compound-dependent assay interference. Terpenoids and other natural products can possess intrinsic properties that interfere with detection methods.

Troubleshooting Steps:
Potential Cause How to Identify Mitigation Strategy
Compound Autofluorescence Measure the fluorescence of this compound in assay buffer alone, using the same excitation/emission wavelengths as the assay fluorophore.[11]If significant, switch to a non-fluorescent readout (e.g., colorimetric, luminescent) or use a different fluorescent dye with non-overlapping spectral properties.[11]
Fluorescence Quenching Pre-incubate the assay's fluorescent probe with this compound and measure the signal. A significant decrease indicates quenching.Select an alternative assay (orthogonal assay) with a different detection mechanism.[8][12]
Light Scattering Measure absorbance/fluorescence of the compound in buffer across a spectrum. Insoluble particles or aggregates can scatter light, mimicking absorbance.[11]Increase compound solubility (if possible), add a low concentration of non-ionic detergent (e.g., 0.01% Triton X-100), or centrifuge the plate before reading.[9][12]
Redox Cycling Compounds can generate reactive oxygen species (ROS) like H₂O₂ in the presence of reducing agents (e.g., DTT) common in assay buffers. This can oxidize and inactivate proteins non-specifically.[8][10]Perform a counter-screen to detect H₂O₂ production. Test the compound's activity in the presence and absence of DTT or other reducing agents.[10]

Workflow for Diagnosing Readout Interference

G cluster_0 Initial Observation cluster_1 Interference Checks cluster_2 Decision & Action start Unexpected Result in Primary Screen check_color Is the compound colored? Run absorbance scan. start->check_color check_fluor Is assay fluorescent? Measure compound autofluorescence. start->check_fluor check_redox Does buffer contain DTT/TCEP? Run redox activity counter-screen. start->check_redox is_interfering Interference Detected? check_color->is_interfering check_fluor->is_interfering check_redox->is_interfering action_flag Flag as Assay Interference. Prioritize other hits. is_interfering->action_flag Yes action_proceed Proceed with Hit Validation. is_interfering->action_proceed No action_orthogonal Select Orthogonal Assay (different detection method). action_flag->action_orthogonal

Caption: Workflow for identifying readout interference.

Issue 2: Reproducible but Non-Specific Activity

Q: this compound shows concentration-dependent activity, but the effect seems non-specific. How can I test for compound aggregation?

A: Compound aggregation is a very common mechanism of assay interference where molecules form colloids that non-specifically adsorb and denature proteins.[9] This often produces "false positive" inhibition that can be difficult to distinguish from genuine activity.[8][9]

Troubleshooting Steps:
Symptom Test Interpretation
Steep dose-response curve Detergent Counter-Screen: Re-run the assay with and without a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80.[9][12]If the compound's activity is significantly reduced or eliminated in the presence of detergent, aggregation is the likely cause.
High Hill slope Enzyme Concentration Test: For enzymatic assays, increase the concentration of the target enzyme.[9]The IC50 of an aggregator will increase linearly with the enzyme concentration, whereas a true inhibitor's IC50 should remain constant.
Activity sensitive to pre-incubation Centrifugation Test: Pre-incubate the compound in assay buffer, then centrifuge at high speed (>15,000 x g). Test the supernatant for activity.[9]Aggregates will pellet during centrifugation, leading to a loss of activity in the supernatant compared to a non-centrifuged control.[9]

Workflow for Identifying Compound Aggregation

G cluster_0 Observation cluster_1 Primary Test cluster_2 Confirmation & Outcome start Reproducible, Concentration- Dependent Activity Observed detergent_test Run assay +/- 0.01% Triton X-100 start->detergent_test check_activity Is activity lost with detergent? detergent_test->check_activity confirm_agg Confirm with Centrifugation Test or vary Enzyme Concentration check_activity->confirm_agg Yes not_agg Aggregation unlikely. Proceed with mechanism of action studies. check_activity->not_agg No flag_agg Flag as an Aggregator. Deprioritize. confirm_agg->flag_agg

Caption: Workflow for identifying compound aggregation.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is adapted from standard procedures for measuring cell viability.[5]

1. Cell Sample Preparation:

  • Culture cells (e.g., HeLa, HepG2) in appropriate media until they reach ~80% confluency.
  • Trypsinize, collect, and count the cells.
  • Prepare a cell suspension in the culture medium to a final concentration of 5 x 10⁴ cells/mL.
  • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]

2. Compound Treatment:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
  • Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% in all wells.
  • Set up control wells:
  • Negative Control: Cells treated with vehicle (medium + 0.5% DMSO).
  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
  • Blank: Medium only (no cells).[13]
  • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
  • Incubate for 24-48 hours.

3. Measurement:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate for 10 minutes in the dark.
  • Measure the absorbance at 570 nm using a microplate reader.[5][13]
  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (1 - (Abs_sample - Abs_blank) / (Abs_neg_control - Abs_blank)) * 100

Protocol 2: In Vitro Anti-Inflammatory Screening (Albumin Denaturation Assay)

This protocol is based on the principle that denatured proteins are implicated in inflammation.[6]

1. Reagent Preparation:

  • Prepare a 1% aqueous solution of bovine serum albumin (BSA) or egg albumin.
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Prepare a stock solution of a standard anti-inflammatory drug (e.g., Diclofenac Sodium) for the positive control.[6]

2. Assay Procedure:

  • The reaction mixture (5 mL total volume) consists of:
  • 0.2 mL of albumin solution.
  • 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).
  • 2.0 mL of varying concentrations of this compound (e.g., 100-500 µg/mL).
  • Prepare controls:
  • Control: 2.0 mL of distilled water instead of the test sample.
  • Positive Control: 2.0 mL of standard drug solution instead of the test sample.
  • Incubate all tubes at 37°C for 15 minutes.
  • Induce protein denaturation by heating the mixture at 70°C for 5 minutes in a water bath.[14]
  • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.[6]

3. Calculation:

  • Calculate the percentage inhibition of protein denaturation: % Inhibition = (Abs_control - Abs_sample) / Abs_control * 100

Summary of Key Interference Mechanisms and Solutions

The following table summarizes the primary types of interference discussed and the recommended actions for a robust screening campaign.

Interference Type Mechanism Primary Assay Affected Recommended Action
Autofluorescence Compound emits light at the detection wavelength.Fluorescence-based assays (FRET, TR-FRET).[11][15]Perform background subtraction; switch to a non-fluorescent orthogonal assay.
Aggregation Compound forms colloids that sequester and denature proteins non-specifically.[9]Enzyme and protein-protein interaction assays.Re-screen hits in the presence of 0.01% Triton X-100.[12]
Redox Cycling Compound reacts with reducing agents (DTT) to produce ROS, causing non-specific protein oxidation.[8][10]Assays containing thiol-based reagents (e.g., some enzymatic assays).Run counter-screen for H₂O₂ production; test activity without DTT.[10]
Chemical Reactivity Compound contains electrophilic groups that covalently modify proteins.[10]Any protein-based assay.Use substructure filters to flag reactive chemotypes; test for time-dependent inhibition.[10]

General HTS Hit Triage and Validation Workflow

G cluster_0 Screening cluster_1 Interference Triage cluster_2 Validation primary Primary HTS Campaign hits Initial 'Hits' Identified primary->hits triage Triage for Artifacts (Aggregation, Reactivity, Fluorescence) hits->triage false_pos False Positives triage->false_pos Fail triage_pass Verified Hits triage->triage_pass Pass confirm Confirmatory Screen (Fresh Compound, Dose-Response) triage_pass->confirm orthogonal Orthogonal Assay (Different Biology/Technology) confirm->orthogonal validated Validated Hit Ready for Lead Optimization orthogonal->validated

Caption: A generalized workflow for HTS hit validation.

References

Technical Support Center: Protocol Optimization for Myrrhterpenoid Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myrrhterpenoids. The following sections offer guidance on optimizing cytotoxicity testing protocols and understanding the potential mechanisms of action.

Disclaimer: Specific experimental data on Myrrhterpenoid O cytotoxicity and its precise mechanism of action are limited in publicly available scientific literature. The information provided herein is based on studies of other terpenoids isolated from Myrrh and general principles of cytotoxicity testing for natural compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for testing the cytotoxicity of Myrrhterpenoids?

A1: For initial screening of Myrrhterpenoids, a broad concentration range is recommended, typically from 0.1 µM to 100 µM. This range allows for the determination of a dose-response relationship and the calculation of an IC50 value (the concentration at which 50% of cell viability is inhibited). For certain triterpenoids from myrrh, cytotoxic effects have been observed in the micromolar range.[1][2]

Q2: Which cell lines are suitable for testing the cytotoxicity of Myrrhterpenoids?

A2: The choice of cell line should be guided by the research question. For general anticancer screening, researchers have utilized human cervix adenocarcinoma cells (HeLa).[1][2] However, it is advisable to use a panel of cell lines representing different cancer types to assess the spectrum of activity.

Q3: How should I dissolve Myrrhterpenoids for in vitro assays?

A3: Myrrhterpenoids, like many other terpenoids, may have limited aqueous solubility. The recommended solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in 100% DMSO and then dilute it with culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells, typically below 0.5% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: What are the most common assays for assessing the cytotoxicity of Myrrhterpenoids?

A4: The most commonly used assays are metabolic-based assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays. These assays measure the metabolic activity of viable cells. Another common method is the lactate dehydrogenase (LDH) release assay, which measures membrane integrity by quantifying the amount of LDH released from damaged cells.

Troubleshooting Guides

This section addresses common issues encountered during the cytotoxicity testing of Myrrhterpenoids.

MTT/XTT Assay Troubleshooting
Issue Possible Cause Recommended Solution
High background absorbance in control wells Contamination of reagents or culture medium.Use fresh, sterile reagents and medium. Ensure aseptic techniques are followed.
High cell seeding density.Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the assay.
Phenol red in the culture medium can interfere with absorbance readings.Use phenol red-free medium for the assay or ensure the background is properly subtracted.
Low signal or poor dose-response Myrrhterpenoid precipitated out of solution.Visually inspect the wells for any precipitation. If observed, consider using a lower concentration range or a different solubilizing agent (with appropriate controls).
Insufficient incubation time with the compound.Extend the incubation time (e.g., 48 or 72 hours) to allow for the cytotoxic effects to manifest.
Cell line is resistant to the compound.Test a wider range of concentrations or use a different, more sensitive cell line.
Inconsistent results between replicates Uneven cell seeding.Ensure a homogenous cell suspension before seeding and use a multichannel pipette for accuracy.
Edge effects in the 96-well plate due to evaporation.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or medium.
LDH Assay Troubleshooting
Issue Possible Cause Recommended Solution
High spontaneous LDH release in negative control Cells are unhealthy or were handled too vigorously during seeding.Ensure gentle handling of cells and optimize cell culture conditions.
High cell density leading to cell death.Optimize the initial cell seeding density.
Serum in the culture medium contains LDH.Use a serum-free medium for the assay or measure the background LDH level in the medium and subtract it from all readings.
Low maximum LDH release in positive control Incomplete cell lysis.Ensure the lysis buffer is added at the correct concentration and incubated for a sufficient amount of time to achieve complete cell lysis.
Low cell number.Increase the cell seeding density.
Compound interference The Myrrhterpenoid may inhibit LDH activity.Test the effect of the compound on purified LDH enzyme to check for direct inhibition.

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Myrrhterpenoid from a DMSO stock. Add the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours. Include vehicle control (DMSO) and untreated control wells.

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to the maximum LDH release from lysed cells.

Quantitative Data Summary

The following table summarizes the reported IC50 values for some triterpenoids isolated from Myrrh against HeLa cells, as determined by the MTT assay.[1][2]

Compound Compound ID IC50 (µM) against HeLa cells
Triterpene 12960.3
Triterpene 23374.5
Triterpene 32678.9

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Myrrhterpenoid Stock Preparation treatment Compound Treatment (24-72h incubation) compound_prep->treatment seeding->treatment assay_step Add Assay Reagent (MTT, XTT, or LDH) treatment->assay_step measurement Absorbance/Fluorescence Measurement assay_step->measurement calculation Calculate % Viability/ Cytotoxicity measurement->calculation ic50 Determine IC50 calculation->ic50

Caption: General workflow for in vitro cytotoxicity testing of Myrrhterpenoids.

Potential Signaling Pathways Modulated by Cytotoxic Terpenoids

Many cytotoxic terpenoids exert their effects by inducing apoptosis through the modulation of key signaling pathways. The following diagram illustrates a generalized model of these pathways.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates ras Ras receptor->ras Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates bcl2 Bcl-2 akt->bcl2 Inhibits Apoptosis raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->bcl2 Inhibits Apoptosis bax Bax mito Mitochondrial Dysfunction bax->mito bcl2->bax cyto_c Cytochrome c casp9 Caspase-9 cyto_c->casp9 Activates mito->cyto_c Release casp3 Caspase-3 casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis terpenoid Myrrhterpenoid terpenoid->pi3k Inhibits terpenoid->akt Inhibits terpenoid->erk Inhibits terpenoid->bax Upregulates terpenoid->bcl2 Downregulates terpenoid->mito Induces

Caption: Generalized signaling pathways potentially targeted by cytotoxic terpenoids.

References

Technical Support Center: Adduct Formation in Myrrhterpenoid Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with adduct formation during the mass spectrometry analysis of Myrrhterpenoids, such as those found in Commiphora myrrha.

Frequently Asked Questions (FAQs)

Q1: What are adduct ions in electrospray ionization mass spectrometry (ESI-MS)?

A1: Adduct ions are formed when an analyte molecule associates with an ionic species present in the mobile phase or sample matrix.[1][2] In positive ion mode ESI, instead of just observing the protonated molecule [M+H]⁺, you might also detect ions formed by the addition of other cations, such as sodium [M+Na]⁺, potassium [M+K]⁺, or ammonium [M+NH₄]⁺.[3][4] These adducts result in peaks at different mass-to-charge (m/z) ratios than the expected protonated molecule.

Q2: I am analyzing a Myrrh extract and see multiple peaks for what I believe is a single furanosesquiterpenoid. Why is this happening?

A2: Seeing multiple peaks for a single compound is a classic sign of adduct formation. Myrrhterpenoids, like other natural products, are prone to forming adducts with alkali metals (Na⁺, K⁺) that are often present as trace contaminants in solvents, reagents, or leached from glassware.[5] For a common Myrrh furanosesquiterpenoid like Furanoeudesma-1,3-diene (C₁₅H₁₈O) , you would expect the protonated molecule [M+H]⁺ at m/z 215.1430, but you may also see prominent peaks for [M+Na]⁺ at m/z 237.1249 and [M+K]⁺ at m/z 253.0988.[6][7]

Q3: How does adduct formation affect my quantitative analysis?

A3: Adduct formation can significantly compromise quantitative accuracy and reproducibility.[8] The analyte signal is split among multiple ionic species ([M+H]⁺, [M+Na]⁺, etc.), which reduces the intensity of the primary ion of interest and can elevate the limit of detection.[9] Furthermore, the ratio of these adducts can be inconsistent from sample to sample depending on the matrix and trace contaminant levels, leading to poor precision and non-linear calibration curves.[9]

Q4: Can adduct ions ever be useful?

A4: Yes. While often problematic for quantitation, the presence of adducts can help confirm the molecular weight of an unknown compound, especially if the [M+H]⁺ ion is weak or absent.[8] For instance, observing a peak 21.9823 Da higher than the supposed [M+H]⁺ peak is strong evidence for a sodium adduct, thereby validating the mass of the parent molecule.[7]

Q5: What are the most common adducts I should look for when analyzing Myrrhterpenoids in positive ion mode?

A5: For oxygen-containing natural products like furanosesquiterpenoids, the most prevalent adducts in positive ion ESI are the proton ([M+H]⁺), sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) adducts.[3][10] The table below summarizes the expected masses for a representative Myrrhterpenoid, Furanoeudesma-1,3-diene.

Quantitative Data Summary

The following table details the calculated exact masses for common adducts of Furanoeudesma-1,3-diene (C₁₅H₁₈O; Monoisotopic Mass = 214.1358 Da).[6]

Adduct Ion FormulaAdduct Ion NameMass Difference (Da)Calculated m/z
[C₁₅H₁₈O + H]⁺Proton Adduct+1.0078215.1436
[C₁₅H₁₈O + Na]⁺Sodium Adduct+22.9898237.1256
[C₁₅H₁₈O + K]⁺Potassium Adduct+38.9637253.0995
[C₁₅H₁₈O + NH₄]⁺Ammonium Adduct+18.0344232.1702

Troubleshooting Guide

Issue 1: The signal for my target ion [M+H]⁺ is weak, but I see a very strong signal for the sodium adduct [M+Na]⁺.

  • Cause: High levels of sodium contamination are present in the LC-MS system, solvents, or sample. This provides an abundance of Na⁺ ions that outcompete protons for adduction to the analyte.

  • Solution 1: Lower the Mobile Phase pH. Add a small concentration (e.g., 0.1%) of a volatile acid like formic acid to your mobile phase.[3] This increases the proton concentration [H⁺], shifting the equilibrium to favor the formation of the [M+H]⁺ ion.

  • Solution 2: Improve System Hygiene. Use high-purity, LC-MS grade solvents and reagents.[4] Avoid glassware, which can leach sodium and potassium ions; use polypropylene or other suitable plastic vials and containers instead.[5] Ensure the LC system is thoroughly flushed to remove residual salts.

Issue 2: My quantitative results are not reproducible; the ratio of [M+H]⁺ to [M+Na]⁺ varies between injections.

  • Cause: The source of the adduct-forming ions is inconsistent. This can be due to variations in the sample matrix or carryover from previous injections.[8][9]

  • Solution 1: Suppress Adduct Formation. Follow the steps in "Issue 1" to rigorously minimize the source of alkali metals and promote protonation. This is the preferred strategy if achievable.

  • Solution 2: Intentionally Promote a Single Adduct. If alkali adducts cannot be eliminated, control their formation to ensure consistency.[3] Add a low, controlled concentration (e.g., 1-2 mM) of a salt like sodium acetate or ammonium acetate to the mobile phase.[4] This provides a consistent, high concentration of a specific cation (Na⁺ or NH₄⁺), forcing nearly all of the analyte to form a single, reproducible adduct ion, which can then be used for reliable quantitation.

Experimental Protocols

Protocol 1: Minimizing Alkali Metal Adduct Formation

This protocol aims to enhance the [M+H]⁺ signal by reducing sources of Na⁺ and K⁺.

  • Solvent and Reagent Preparation:

    • Use only LC-MS grade or ultra-high purity water, acetonitrile, and methanol.

    • Prepare fresh mobile phases daily.

    • Add 0.1% (v/v) formic acid or acetic acid to the aqueous and organic mobile phases to ensure a source of protons.[9]

  • Sample Handling:

    • Use polypropylene autosampler vials and caps. Avoid glass vials.

    • If sample preparation involves buffers, replace any sodium or potassium-based buffers (e.g., PBS) with volatile ammonium-based buffers like ammonium formate or ammonium acetate.

  • System Maintenance:

    • Before analysis, flush the entire LC system, including the injector and sample loop, with a high-organic mobile phase (e.g., 95% acetonitrile with 0.1% formic acid) to remove salt buildup.

    • Ensure the ESI source is clean. Salt deposits on the ion optics can be a persistent source of contamination.

Protocol 2: Promoting a Consistent Adduct for Quantitative Analysis

This protocol is for situations where adducts are unavoidable and the goal is to improve quantitative reproducibility by forcing the formation of a single adduct type.

  • Mobile Phase Modification:

    • Prepare the mobile phase as usual (using high-purity solvents).

    • To promote the ammonium adduct [M+NH₄]⁺, add ammonium acetate to a final concentration of 2-5 mM.

    • To promote the sodium adduct [M+Na]⁺, add sodium acetate to a final concentration of 1-2 mM. Caution: Use the lowest concentration that provides a consistent signal, as excessive salt can suppress ionization and contaminate the MS source.[4]

  • Method Development:

    • Infuse the analyte with the modified mobile phase to confirm that the desired adduct is the dominant species.

    • Optimize MS parameters (e.g., cone voltage) for the target adduct ion.

    • Build the calibration curve and perform all quantitative measurements using the m/z of the chosen adduct ion (e.g., monitor m/z 232.17 for the ammonium adduct of Furanoeudesma-1,3-diene).

Visualizations

Adduct_Troubleshooting_Workflow start Multiple peaks observed for a single Myrrhterpenoid? check_mass Calculate mass differences. Are they consistent with common adducts? (e.g., Δm/z ≈ 22 for Na⁺, Δm/z ≈ 38 for K⁺) start->check_mass goal What is the analytical goal? check_mass->goal Yes quant Quantitative Analysis goal->quant qual Qualitative ID / Structure Elucidation goal->qual suppress Strategy 1: Suppress Adducts (Preferred Method) quant->suppress Attempt first promote Strategy 2: Promote a Single Adduct quant->promote If suppression fails confirm Use adducts to confirm Molecular Weight. Adducts are informative here. qual->confirm protocol1 Follow Protocol 1: • Add 0.1% Formic Acid • Use plastic vials • Use high-purity solvents suppress->protocol1 protocol2 Follow Protocol 2: • Add low mM salt (e.g., NH₄OAc) • Quantify using the adduct ion (e.g., [M+NH₄]⁺) promote->protocol2

Caption: Troubleshooting workflow for adduct formation in Myrrhterpenoid analysis.

Contamination_Sources Common Sources of Alkali Metal Contamination in LC-MS cluster_sources Sources glassware Glassware (Vials, Bottles) esi ESI Source glassware->esi Na⁺, K⁺ Leaching reagents Solvents & Reagents (Low Purity) reagents->esi Na⁺, K⁺ Impurities matrix Sample Matrix (Buffers, Excipients) matrix->esi High Salt Content system LC System (Carryover, Tubing) system->esi Residual Salts adducts Unwanted Adducts Formed: [M+Na]⁺ [M+K]⁺ esi->adducts

References

Technical Support Center: Enhancing Resolution of Myrrhterpenoid O

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the resolution of Myrrhterpenoid O in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for separating this compound from complex mixtures?

A1: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the quantitative analysis of terpenoids like this compound due to its high separation efficiency and short analysis time. Other techniques that have been successfully employed for terpenoid separation include Gas Chromatography (GC), particularly for volatile terpenoids, and Counter-Current Chromatography (CCC), which is beneficial for preventing irreversible adsorption and sample denaturation.

Q2: I am observing poor resolution between this compound and other closely related terpenoids. What are the first steps to improve this?

A2: To improve the resolution of co-eluting peaks, you can adjust several parameters. Start by optimizing the mobile phase composition. For reversed-phase HPLC, modifying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity. Additionally, consider adjusting the column temperature; lower temperatures often increase retention and may improve separation. Finally, ensure your column is not overloaded, as this can lead to peak broadening and poor resolution.

Q3: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

A3: Peak tailing is a common issue in HPLC and can be caused by several factors. A primary cause is strong interactions between basic analytes and acidic silanol groups on the silica-based stationary phase. To mitigate this, consider using an end-capped column or adding a competing amine, like triethylamine (TEA), to the mobile phase.[1] Another common cause is a mismatch between the injection solvent and the mobile phase; dissolving your sample in the initial mobile phase is recommended.[2] Also, check for column voids or contamination, which can be resolved by flushing the column with a strong solvent or replacing it if necessary.[2][3]

Q4: Can I use Gas Chromatography (GC) for the analysis of this compound?

A4: Gas Chromatography (GC) is a powerful technique for the separation of volatile compounds. Since terpenoids can be volatile, GC, particularly when coupled with Mass Spectrometry (GC-MS), is a viable method for the analysis of this compound. It is a preferred technique for the analysis of essential oils, which are rich in terpenoids.

Q5: How does the choice of detector affect the analysis of this compound?

A5: The choice of detector is crucial for sensitive and specific detection. For HPLC, a Diode Array Detector (DAD) or a UV-Vis detector is commonly used, with detection wavelengths typically around 210 nm for terpenoids.[4] For more definitive identification, especially in complex mixtures, coupling HPLC or GC with a Mass Spectrometer (MS) is highly recommended. An MS detector provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its structural elucidation.[5]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Poor Peak Resolution
Symptom Possible Cause Suggested Solution
Overlapping or co-eluting peaks.Inadequate separation by the column.Optimize Mobile Phase: Adjust the gradient or isocratic composition. For reversed-phase HPLC, fine-tune the organic solvent-to-water ratio.[6] Change Column Chemistry: If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column). Adjust Temperature: Lowering the column temperature can increase retention times and improve separation for some compounds.[7]
Broad peaks.Column overload.Reduce the concentration of the injected sample or decrease the injection volume.[3]
Extra-column band broadening.Minimize the length and internal diameter of tubing connecting the injector, column, and detector.
Column degradation.Flush the column with a strong solvent. If performance doesn't improve, the column may need to be replaced.[2]
Issue 2: Peak Shape Problems
Symptom Possible Cause Suggested Solution
Peak tailing.Secondary interactions with silanol groups.Use an end-capped column or add a modifier like triethylamine (TEA) to the mobile phase to mask silanol groups.[1]
Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[2]
Column void or contamination.Reverse-flush the column with a strong, appropriate solvent. If a void is present at the inlet, the column may need to be replaced.[3]
Peak fronting.Sample overload.Dilute the sample or reduce the injection volume.[3]
Incompatible sample solvent.Ensure the sample solvent is miscible with and ideally weaker than the mobile phase.
Split peaks.Column inlet frit partially blocked.Filter all samples and mobile phases. If the problem persists, try back-flushing the column or replacing the inlet frit.
Co-elution of an interfering compound.Optimize the mobile phase or gradient to separate the interfering peak.

Experimental Protocols

General HPLC Method for this compound Resolution

This protocol provides a starting point for developing a robust HPLC method for the separation of this compound. Optimization will be required based on your specific sample matrix and instrumentation.

1. Sample Preparation:

  • Extract the complex mixture containing this compound using a suitable solvent (e.g., methanol, ethanol, or a mixture of hexane and ethyl acetate).

  • Filter the extract through a 0.45 µm syringe filter before injection to remove particulate matter.

  • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.

2. HPLC Conditions:

Parameter Recommendation
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A, and gradually increase the percentage of B over the run to elute compounds of increasing hydrophobicity. A typical gradient might be: 0-5 min, 70% A; 5-25 min, ramp to 30% A; 25-30 min, hold at 30% A; 30-35 min, return to 70% A; 35-40 min, re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30 °C (can be optimized between 25-40 °C)
Injection Volume 10-20 µL
Detector DAD or UV-Vis at 210 nm

3. Data Analysis:

  • Identify the this compound peak based on its retention time, which should be confirmed by running a pure standard.

  • Assess peak purity using the DAD spectrum.

  • Calculate the resolution between the this compound peak and adjacent peaks. A resolution value >1.5 is generally considered baseline separation.

Visualizations

Experimental Workflow for this compound Resolution

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Complex Mixture (e.g., Myrrh Extract) extraction Solvent Extraction start->extraction filtration Filtration (0.45 µm) extraction->filtration spe Solid-Phase Extraction (Optional Cleanup) filtration->spe hplc HPLC System spe->hplc Inject column C18 Reversed-Phase Column hplc->column detector DAD/UV-Vis Detector column->detector chromatogram Chromatogram Generation detector->chromatogram Acquire Data peak_id Peak Identification (vs. Standard) chromatogram->peak_id resolution_calc Resolution Calculation peak_id->resolution_calc quantification Quantification resolution_calc->quantification end Resolved this compound quantification->end Final Report troubleshooting_resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column Parameters cluster_instrument Instrument Checks start Poor Peak Resolution adjust_gradient Adjust Gradient Slope start->adjust_gradient change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_gradient->change_solvent If no improvement change_temp Adjust Column Temperature change_solvent->change_temp If no improvement end Improved Resolution change_solvent->end check_overload Reduce Sample Concentration/Volume change_temp->check_overload If no improvement change_column Use Different Stationary Phase check_overload->change_column If no improvement check_overload->end check_tubing Minimize Tubing Length & ID change_column->check_tubing If still poor check_flow_cell Check Detector Flow Cell check_tubing->check_flow_cell check_flow_cell->end

References

Validation & Comparative

Comparative Analysis of Furanodienone and Myrrhterpenoid O Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current experimental data on the biological activities of the sesquiterpenoid furanodienone, with a contextual comparison to related terpenoids from Commiphora myrrha, including the structurally related but less-studied Myrrhterpenoid O.

This guide provides a detailed comparative analysis of the bioactive properties of furanodienone and this compound for researchers, scientists, and drug development professionals. While substantial data exists for furanodienone, detailing its anti-inflammatory, anticancer, and antimicrobial effects, there is a notable lack of specific bioactivity data for this compound. To provide a valuable comparative framework, this document presents the known biological activities of other sesquiterpenoids isolated from Commiphora myrrha (Myrrh) to offer context for the potential activities of this compound.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data from various in vitro and in vivo studies on furanodienone and other relevant sesquiterpenoids from Myrrh.

Table 1: Cytotoxic and Anti-proliferative Activity

CompoundCell LineAssayIC50 / EC50Reference
FuranodienoneMCF-7 (Breast Cancer)MTTDose-dependent inhibition (10-160 µM)[1]
FuranodienoneT47D (Breast Cancer)MTTDose-dependent inhibition (10-160 µM)[1]
FuranodienoneMDA-MB-231 (Breast Cancer)MTTLess sensitive than ERα-positive cells[1]
FuranodienoneColorectal Cancer CellsApoptosis AssayInduces apoptosis[2]
2-methoxyfuranodiene (from Myrrh)HepG2 (Liver Carcinoma)Cell Survival3.6 µM[3]
2-methoxyfuranodiene (from Myrrh)MCF-7 (Breast Cancer)Cell Survival3.6 µM[3]
2-acetoxyfuranodiene (from Myrrh)HepG2 (Liver Carcinoma)Cell Survival4.4 µM[3]
2-acetoxyfuranodiene (from Myrrh)MCF-7 (Breast Cancer)Cell Survival4.4 µM[3]
Myrrh Hexane ExtractMCF-7 (Breast Cancer)SRB10.93 ± 0.32 µg/ml[4]
Myrrh Essential OilMCF-7 (Breast Cancer)SRB16.32 ± 0.65 µg/ml[4]
Myrrh Essential OilHCT-116 (Colon Cancer)SRB19.71 ± 0.92 µg/ml[4]

Table 2: Anti-inflammatory Activity

CompoundModelKey FindingsReference
FuranodienoneMouse model of gut inflammationAlleviates gut inflammation via PXR agonism[5][6]
FuranodienonePXR Reporter AssayEC50 of 2.8 µM for hPXR activation[7]
Sesquiterpene from Myrrh (Compound 7)ICAM-1 Expression AssayIC50 of 44.8 µM[6]
Furanoeudesma-1,3-diene (from Myrrh)ICAM-1 Expression AssayIC50 of 46.3 µM[6]
Myrrh ExtractFormalin-induced paw edema in ratsDose-dependent reduction in edema[8]

Table 3: Antimicrobial Activity

Compound/ExtractOrganismMIC/Key FindingsReference
FuranodienoneGram-positive and Gram-negative bacteria, fungiShows antibacterial and antifungal activity[1][9]
Sesquiterpenes from C. molmolCandida albicansMIC 1.4 mg/mL[10]
Myrrh Essential OilStaphylococcus aureus>99.999% killing after 2h[4]
Myrrh Essential OilPseudomonas aeruginosa>99.999% killing after 2h[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Cell Viability and Cytotoxicity Assays (MTT and SRB)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., furanodienone, Myrrh extracts) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • SRB (Sulphorhodamine B) Assay: Cells are fixed with trichloroacetic acid, washed, and stained with SRB solution. The bound dye is solubilized with a Tris-base solution, and the absorbance is read at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from dose-response curves.

Anti-inflammatory Activity Assays
  • PXR Reporter Gene Assay: A cell line (e.g., HEK293T) is co-transfected with a pregnane X receptor (PXR) expression vector and a PXR-responsive reporter plasmid (e.g., containing a luciferase gene under the control of a PXR-responsive element). Transfected cells are treated with various concentrations of the test compound. Luciferase activity is measured after a defined incubation period to determine the extent of PXR activation.

  • ICAM-1 Expression Assay: Human microvascular endothelial cells (HMEC-1) are stimulated with TNF-α to induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1). The cells are co-treated with the test compounds. The expression of ICAM-1 is quantified using methods like cell-based ELISA or flow cytometry.

  • In Vivo Model of Colitis: Colitis is induced in mice (e.g., C57BL/6) by administering an inflammatory agent such as dextran sulfate sodium (DSS) in their drinking water. The test compound (e.g., furanodienone) is administered orally. Disease activity is monitored by measuring body weight, stool consistency, and rectal bleeding. At the end of the experiment, colon length is measured, and histological analysis is performed to assess inflammation.

Antimicrobial Assays
  • Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method is commonly used. A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the target microorganism is added to each well. The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathways and Mechanisms of Action

Furanodienone

Furanodienone has been shown to exert its biological effects through multiple signaling pathways.

  • Anti-inflammatory Activity via PXR Agonism: Furanodienone is a selective agonist of the pregnane X receptor (PXR), a nuclear receptor that plays a key role in regulating inflammation in the gut.[5][6] Activation of PXR by furanodienone leads to the suppression of pro-inflammatory cytokine production.[11]

Furanodienone_PXR_Pathway cluster_nucleus Cellular Response Furanodienone Furanodienone PXR PXR (Pregnane X Receptor) Furanodienone->PXR Binds to PXR_Activation PXR Activation Nucleus Nucleus Target_Genes Target Gene Transcription PXR_Activation->Target_Genes Inflammation_Suppression Suppression of Pro-inflammatory Cytokines Target_Genes->Inflammation_Suppression

Caption: Furanodienone activates the PXR signaling pathway to suppress inflammation.

  • Anticancer Activity via ERα Signaling Inhibition: In breast cancer cells, furanodienone has been shown to inhibit cell proliferation by down-regulating the expression of estrogen receptor alpha (ERα).[12] This leads to the suppression of ERα target genes involved in cell cycle progression and survival.[12]

Furanodienone_ERa_Pathway Furanodienone Furanodienone ERa_Expression ERα mRNA and Protein Expression Furanodienone->ERa_Expression ERa_Signaling ERα Signaling ERa_Expression->ERa_Signaling Target_Genes Expression of c-Myc, Bcl-2, Cyclin D1 ERa_Signaling->Target_Genes Cell_Cycle Cell Cycle Progression Target_Genes->Cell_Cycle Proliferation Cell Proliferation Target_Genes->Proliferation Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Furanodienone inhibits breast cancer cell proliferation via ERα signaling.

  • Induction of Apoptosis in Colorectal Cancer: In colorectal cancer cells, furanodienone induces apoptosis by promoting the generation of reactive oxygen species (ROS).[2] This process involves the NOX4-derived mitochondrial ROS, which targets the PRDX1/MAPKs/p53-mediated caspase-dependent signaling pathway.[2]

Furanodienone_Apoptosis_Pathway Furanodienone Furanodienone NOX4 NOX4 Activation Furanodienone->NOX4 Mito_ROS Mitochondrial ROS Production NOX4->Mito_ROS PRDX1 PRDX1 Suppression Mito_ROS->PRDX1 MAPKs_p53 MAPKs/p53 Signaling PRDX1->MAPKs_p53 Caspases Caspase Activation MAPKs_p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Furanodienone-induced apoptosis pathway in colorectal cancer cells.

This compound

This compound is a furanoguaiane-type sesquiterpenoid that has been isolated from Commiphora myrrha.[13] While its structure has been characterized, there is currently no specific experimental data available on its biological activities or mechanisms of action. Further research is required to elucidate the bioactivity profile of this compound. Based on its structural similarity to other bioactive furanosesquiterpenoids from Myrrh, it may possess anti-inflammatory, cytotoxic, or antimicrobial properties.

Conclusion

Furanodienone is a well-characterized sesquiterpenoid with potent anti-inflammatory, anticancer, and antimicrobial activities, supported by a growing body of experimental evidence. Its mechanisms of action involve the modulation of key signaling pathways such as PXR and ERα. In contrast, this compound remains a largely uncharacterized compound in terms of its biological function. The data presented for other structurally related sesquiterpenoids from Myrrh suggest that this class of compounds is a rich source of bioactive molecules. Future studies should focus on isolating sufficient quantities of this compound to conduct comprehensive bioactivity screening and mechanistic studies to determine its therapeutic potential. This will allow for a more direct and detailed comparison with furanodienone and other related compounds.

References

Limited Scope of Current Research on Myrrhterpenoid O Analogs: A Look at Naturally Occurring Terpenoids from Myrrh

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable gap in the synthesis and structure-activity relationship (SAR) studies of Myrrhterpenoid O analogs. To date, dedicated research on the pharmacological effects of a series of synthetic this compound derivatives is not publicly available. The current understanding of the bioactivity of this compound and related compounds is primarily derived from studies on terpenoids naturally isolated from the oleo-gum resin of Commiphora myrrha.

This guide, therefore, focuses on the cytotoxic activities of this compound and other co-occurring terpenoids, drawing insights from a key study that provides the most relevant experimental data available. The information presented here serves as a baseline for understanding the potential SAR of this class of compounds and as a foundation for future research in the synthesis and evaluation of novel this compound analogs.

Cytotoxic Activity of Terpenoids from Myrrh

A 2023 study by Lange et al. investigated the cytotoxic effects of various terpenoids isolated from myrrh resin on human cervix cancer cells (HeLa).[1][2][3] The half-maximal inhibitory concentrations (IC50) were determined using an MTT assay. While a broad range of sesquiterpenoids and triterpenoids were isolated, cytotoxic activity was most prominent among the triterpenoids.

Compound ClassCompound NameIC50 (µM) against HeLa cells
Sesquiterpenoid This compound> 100 µM
Triterpenoid 26 (a cycloartane triterpene)78.9 µM
Triterpenoid 29 (a dammarane triterpene)60.3 µM
Triterpenoid 33 (a dammarane triterpene)74.5 µM

Data sourced from Lange et al., 2023.[1][2][3]

The study highlights that this compound itself did not exhibit significant cytotoxicity at the tested concentrations. In contrast, several triterpenoids showed moderate activity. The authors suggest that for the triterpenoids, the presence of a 1,2,3-trihydroxy substructure in the A-ring may be linked to their cytotoxic effects.[1][2]

Experimental Protocols

The evaluation of the cytotoxic activity of the isolated terpenoids was conducted using a standardized MTT assay.

MTT Assay for Cytotoxicity

1. Cell Culture:

  • HeLa cells (human cervix cancer cell line) were cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 1% L-glutamine.

  • Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

  • HeLa cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

  • The isolated compounds (including this compound and various triterpenes) were dissolved in DMSO and then diluted with cell culture medium to final concentrations ranging from 1 to 100 µM.

  • The cells were treated with the compound solutions and incubated for 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • The medium was then removed, and 100 µL of a DMSO/ethanol (1:1) mixture was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

Visualizing the Research Process and Structural Relationships

The following diagrams illustrate the general workflow for the isolation and evaluation of terpenoids from myrrh, as well as a conceptual representation of the structure-activity relationships based on the available data.

experimental_workflow Experimental Workflow for Myrrh Terpenoid Analysis start Collection of Myrrh Resin extraction Extraction with Methanol start->extraction partition Liquid-Liquid Partition (Methanol vs. n-Heptane) extraction->partition chromatography Chromatographic Separation (Silica Flash, CPC, Prep-HPLC) partition->chromatography isolation Isolation of Pure Compounds chromatography->isolation elucidation Structure Elucidation (NMR, HRESIMS, etc.) isolation->elucidation bioassay Cytotoxicity Screening (MTT Assay on HeLa Cells) isolation->bioassay sar_analysis Preliminary SAR Analysis bioassay->sar_analysis sar_conceptual_diagram Conceptual SAR of Myrrh Terpenoids cluster_sesquiterpenoids Sesquiterpenoids cluster_triterpenoids Triterpenoids myrrhterpenoid_o This compound (Furanoguaiane) activity_low Low Cytotoxicity (IC50 > 100 µM) myrrhterpenoid_o->activity_low dammaranes Dammaranes (e.g., Compounds 29, 33) activity_moderate Moderate Cytotoxicity (IC50 = 60-80 µM) dammaranes->activity_moderate cycloartanes Cycloartanes (e.g., Compound 26) cycloartanes->activity_moderate

References

A Comparative Analysis of Myrrhterpenoid O and Other Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of Myrrhterpenoid O, a sesquiterpene found in Myrrh, against other anti-inflammatory compounds. While Myrrh and its extracts have been traditionally used for their anti-inflammatory effects, the specific contribution and reproducibility of this compound's activity require careful examination.[1] This document summarizes available experimental data, details relevant methodologies, and visualizes key signaling pathways to offer a comprehensive resource for researchers in inflammation and drug discovery.

Executive Summary

Myrrh has a long history in traditional medicine for treating inflammatory ailments.[1] Its resin contains a variety of bioactive compounds, including terpenoids, which are believed to be responsible for its therapeutic effects.[1] This guide focuses on a specific sesquiterpene, this compound, and places its anti-inflammatory potential in the context of a well-characterized natural sesquiterpene lactone, Parthenolide, and two conventional anti-inflammatory drugs, the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.

Current research on the anti-inflammatory activity of isolated this compound is limited. One study investigating its effect on the expression of Intercellular Adhesion Molecule 1 (ICAM-1), a key protein in inflammatory responses, found no significant inhibitory activity.[2] This suggests that this compound's contribution to the overall anti-inflammatory profile of Myrrh may be minimal or context-dependent. In contrast, other terpenoids from Myrrh have demonstrated anti-inflammatory properties, highlighting the importance of studying the complete phytochemical profile.

This guide will therefore compare the known (or limited) data for this compound with the established profiles of Parthenolide, Dexamethasone, and Indomethacin to provide a framework for understanding different mechanisms of anti-inflammatory action.

Comparative Data on Anti-inflammatory Activity

The following table summarizes the available quantitative data for the anti-inflammatory effects of the compared substances. It is important to note the absence of specific inhibitory concentration (IC50) values for this compound in common inflammatory assays.

Compound/DrugTarget/AssayIC50 / Effective ConcentrationCell Type / Model
This compound ICAM-1 Expression (TNF-α induced)> 20% inhibition not achievedHuman Microvascular Endothelial Cells (HMEC-1)
Parthenolide NF-κB Inhibition~5 µMVarious cell lines
IKKβ Inhibition~10 µMIn vitro kinase assay
Nitric Oxide (NO) Production~1 µMMacrophages
Dexamethasone NF-κB InhibitionNanomolar rangeVarious cell lines
Glucocorticoid Receptor BindingHigh affinity-
Indomethacin COX-1 Inhibition~0.1 µMIn vitro enzyme assay
COX-2 Inhibition~1 µMIn vitro enzyme assay

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summaries of the key experimental protocols relevant to the data presented.

ICAM-1 Expression Assay

This assay is used to determine the effect of a compound on the expression of ICAM-1, an adhesion molecule upregulated during inflammation, on the surface of endothelial cells.

  • Cell Culture: Human Microvascular Endothelial Cells (HMEC-1) are cultured in appropriate media until confluent.

  • Stimulation: The cells are pre-treated with the test compound (e.g., this compound) at various concentrations for a specified period. Subsequently, inflammation is induced by adding Tumor Necrosis Factor-alpha (TNF-α).

  • Detection: After incubation, the expression of ICAM-1 on the cell surface is quantified using methods such as cell-based ELISA or flow cytometry with a specific anti-ICAM-1 antibody.

  • Analysis: The level of ICAM-1 expression in treated cells is compared to that in TNF-α stimulated, untreated cells to determine the percentage of inhibition.

NF-κB Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes.

  • Reporter Gene Assay: Cells are transfected with a reporter plasmid containing a promoter with NF-κB binding sites linked to a reporter gene (e.g., luciferase).

  • Treatment and Stimulation: The transfected cells are pre-treated with the test compound before being stimulated with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).

  • Measurement: The activity of the reporter gene (e.g., luciferase activity) is measured, which corresponds to the level of NF-κB activation.

  • Data Analysis: The reduction in reporter gene activity in the presence of the test compound indicates the level of NF-κB inhibition.

Nitric Oxide (NO) Production Assay

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.

  • Treatment and Stimulation: The cells are treated with the test compound and then stimulated with an inflammatory agent like LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • NO Quantification: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Calculation: The concentration of nitrite is determined by comparison with a standard curve, and the percentage of inhibition by the test compound is calculated.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Incubation: The enzyme is incubated with the test compound and the substrate, arachidonic acid.

  • Detection: The production of prostaglandins (e.g., PGE2) is measured using methods like ELISA or radioimmunoassay.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of the compared substances are mediated through distinct signaling pathways. The following diagrams, created using the DOT language, illustrate these mechanisms.

G cluster_0 This compound (Limited Data) MO This compound ICAM1 ICAM-1 Expression MO->ICAM1 No significant inhibition observed G cluster_1 Parthenolide (Sesquiterpene Lactone) Parthenolide Parthenolide IKK IKK Complex Parthenolide->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates G cluster_2 Dexamethasone (Corticosteroid) Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR Binds to GRE Glucocorticoid Response Elements GR->GRE Binds to NFkB_AP1 NF-κB / AP-1 GR->NFkB_AP1 Inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Expression GRE->Anti_Inflammatory_Genes Upregulates Pro_Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_AP1->Pro_Inflammatory_Genes Activates G cluster_3 Indomethacin (NSAID) Indomethacin Indomethacin COX1_COX2 COX-1 & COX-2 Indomethacin->COX1_COX2 Inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1_COX2 Substrate for Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate

References

Unraveling the In Vitro Action of Myrrhterpenoid O: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, compounds derived from traditional medicines are a focal point for discovering novel therapeutic agents. Myrrh, the resin of Commiphora species, is a rich source of such compounds, including the sesquiterpenoid Myrrhterpenoid O. This guide provides a comparative analysis of the in vitro mechanism of action of this compound, juxtaposed with other bioactive terpenoids from Myrrh, to offer researchers, scientists, and drug development professionals a clear perspective on its potential.

Comparative Analysis of Bioactivity

This compound has been investigated for its anti-inflammatory and cytotoxic properties. However, when compared to other sesquiterpenoids and triterpenoids isolated from Myrrh, its activity profile presents notable distinctions. The following tables summarize the available quantitative data to facilitate a direct comparison.

Table 1: Comparative Cytotoxic Activity of Terpenoids from Myrrh

CompoundCell LineAssayIC50 (µM)Citation
This compound --Not Reported-
2-methoxyfuranodiene (CM1)HepG2MTT3.6[1][2]
MCF-7MTT>40[1]
2-acetoxyfuranodiene (CM2)HepG2MTT4.4[1][2]
MCF-7MTT10.3[1]
Triterpene (Compound 29)HeLaMTT60.3[3][4][5]
Triterpene (Compound 33)HeLaMTT74.5[3][4][5]
Triterpene (Compound 26)HeLaMTT78.9[3][4][5]
Commiphorene AHepG2CCK-848.67[6]

Table 2: Comparative Anti-inflammatory Activity of Sesquiterpenoids from Myrrh

CompoundCell LineAssayActivity/IC50 (µM)Citation
This compound HMEC-1TNF-α induced ICAM-1 expression<20% inhibition[3][5]
Sesquiterpene (Compound 7)HMEC-1ICAM-1 expression44.8[7][8]
Furanoeudesma-1,3-dieneHMEC-1ICAM-1 expression46.3[7][8]
Furanoeudesma-1,3-dieneRAW 264.7LPS-induced NO production46.0[9]

In Vitro Mechanisms of Action

This compound: Direct mechanistic studies on this compound are limited. Available data indicates it is a weak inhibitor of TNF-α-induced Intercellular Adhesion Molecule-1 (ICAM-1) expression in human microvascular endothelial cells (HMEC-1), suggesting a modest anti-inflammatory potential.[3][5] The cytotoxic mechanism of this compound has not been extensively characterized in the reviewed literature.

Alternative Terpenoids from Myrrh:

In contrast, other terpenoids from Myrrh exhibit more pronounced and well-defined mechanisms of action.

  • Cytotoxicity and Apoptosis: Furanosesquiterpenoids such as 2-methoxyfuranodiene and 2-acetoxyfuranodiene have demonstrated potent cytotoxic effects against liver (HepG2) and breast (MCF-7) cancer cell lines.[1][2] Their mechanism is attributed to the induction of apoptosis and cell cycle arrest.[1][2] This suggests that the furanosesquiterpenoid scaffold is a key determinant of cytotoxic activity.

  • Anti-inflammatory Activity: The anti-inflammatory effects of other Myrrh sesquiterpenoids are more significant than that of this compound. For instance, certain sesquiterpenes moderately inhibit ICAM-1 expression, a key molecule in inflammatory processes.[7][8] Furthermore, compounds like furanoeudesma-1,3-diene have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a hallmark of anti-inflammatory action.[9][10]

Signaling Pathways

The bioactivity of terpenoids from Myrrh can be visualized through their interaction with key cellular signaling pathways.

G LPS LPS iNOS iNOS Expression LPS->iNOS stimulates TNFa TNF-α NFkB NF-κB Activation TNFa->NFkB activates Myrrh_Sesquiterpenoids Myrrh Sesquiterpenoids (e.g., Furanoeudesma-1,3-diene) Myrrh_Sesquiterpenoids->iNOS inhibits Myrrh_Sesquiterpenoids->NFkB inhibits Myrrhterpenoid_O This compound (Weak Inhibitor) ICAM1 ICAM-1 Expression (Cell Adhesion) Myrrhterpenoid_O->ICAM1 weakly inhibits NO Nitric Oxide (NO) Production (Pro-inflammatory) iNOS->NO Inflammation Inflammation NO->Inflammation NFkB->ICAM1 ICAM1->Inflammation

Caption: Anti-inflammatory signaling pathways targeted by Myrrh terpenoids.

G Furanosesquiterpenoids Furanosesquiterpenoids (e.g., CM1, CM2) Cancer_Cells Cancer Cells (e.g., HepG2, MCF-7) Furanosesquiterpenoids->Cancer_Cells act on Mitochondria Mitochondrial Pathway Cancer_Cells->Mitochondria triggers Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cells->Cell_Cycle_Arrest induces Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Apoptotic pathway induced by cytotoxic furanosesquiterpenoids from Myrrh.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited in vitro studies.

MTT Assay for Cytotoxicity

This assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Cell Plating: Cancer cells (e.g., HeLa, HepG2, MCF-7) are seeded in 96-well plates at a density of 1 x 104 to 1 x 105 cells per well and incubated for 24 hours.[1][11]

  • Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, alternatives) for a specified period, typically 24 to 72 hours.[1][11]

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[11][12]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[11]

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

G Start Start: Seed Cells Incubate1 Incubate (24h) Start->Incubate1 Treat Add Test Compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilizer Incubate3->Solubilize Read Read Absorbance Solubilize->Read End End: Calculate IC50 Read->End

Caption: Workflow for the MTT cytotoxicity assay.

ICAM-1 Expression Assay

This assay quantifies the expression of the ICAM-1 adhesion molecule on the surface of endothelial cells, often as a marker of inflammation.

  • Cell Culture: Human microvascular endothelial cells (HMEC-1) are cultured to confluence.

  • Stimulation and Treatment: Cells are pre-treated with the test compounds for a defined period before being stimulated with an inflammatory agent like TNF-α (e.g., 10 ng/mL) for 24 hours to induce ICAM-1 expression.[13]

  • Antibody Staining: Cells are stained with a primary antibody specific for human ICAM-1, followed by a fluorescently labeled secondary antibody.

  • Flow Cytometry: The expression of ICAM-1 is quantified by flow cytometry, measuring the fluorescence intensity of the stained cells.[14]

  • ELISA (Alternative): Alternatively, a cell-based ELISA can be performed where an anti-ICAM-1 antibody is used to capture the protein, and a second, enzyme-conjugated antibody is used for detection.[15]

Conclusion

While this compound is a constituent of the medicinally important Myrrh resin, current in vitro evidence suggests it possesses weak anti-inflammatory activity and its cytotoxic potential remains to be fully elucidated. In comparison, other sesquiterpenoids and triterpenoids from Myrrh, such as 2-methoxyfuranodiene, 2-acetoxyfuranodiene, and certain other sesquiterpenes, exhibit potent and more clearly defined cytotoxic and anti-inflammatory mechanisms of action. For researchers in drug discovery, these alternative compounds may represent more promising leads for development. Further investigation into the structure-activity relationships of these Myrrh terpenoids is warranted to fully understand their therapeutic potential.

References

A Comparative Guide to the Quantification of Bioactive Terpenoids in Myrrh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of key bioactive terpenoids found in the oleo-gum resin of Commiphora myrrha (Myrrh). Due to the absence of specific cross-validation studies for a single, universally defined "Myrrhterpenoid O," this document focuses on the validated quantification methods for prominent and pharmacologically significant furanosesquiterpenoids and other terpenoids commonly isolated from Myrrh, such as furanodiene, curzerene, and methoxyfuranodiene. These compounds serve as representative examples to compare the performance of various analytical techniques.

The primary analytical methods discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This guide aims to assist researchers in selecting the most appropriate method based on their specific analytical needs, considering factors such as sensitivity, selectivity, and throughput.

Comparative Analysis of Quantification Methods

The selection of an analytical method for the quantification of Myrrh terpenoids is critical and depends on the specific research goals. HPLC-UV offers a cost-effective and robust solution for routine quality control, while LC-MS and GC-MS provide higher sensitivity and selectivity, which are essential for detailed pharmacokinetic studies and the analysis of complex biological matrices.

Analytical MethodPrincipleCommon Analytes in MyrrhAdvantagesDisadvantages
HPLC-UV Separation based on polarity using a liquid mobile phase and a stationary phase, with detection via UV absorbance.Furanosesquiterpenoids (e.g., 2-methoxyfuranodiene, 2-acetoxyfuranodiene), CurzereneCost-effective, robust, widely available, suitable for high-concentration samples.Lower sensitivity and selectivity compared to MS methods, potential for matrix interference.
UPLC-Q/TOF-MS High-resolution separation with detection based on mass-to-charge ratio, providing accurate mass measurements for identification and quantification.Broad profiling of terpenoids; identified 78 components in one study.High sensitivity, high resolution, excellent for both qualitative and quantitative analysis, capable of untargeted analysis.Higher equipment and operational costs, requires skilled operators.
GC-MS Separation of volatile compounds based on boiling point and polarity in a gaseous mobile phase, with mass spectrometric detection.Volatile terpenoids (e.g., Curzerene, Methoxyfuranodiene, β-Elemene, α-Pinene)Excellent for volatile and semi-volatile compounds, high sensitivity and selectivity.Not suitable for non-volatile or thermally labile compounds, may require derivatization.

Performance Data of Quantification Methods

The following tables summarize the reported performance characteristics for the quantification of specific, representative terpenoids from Myrrh using different analytical techniques.

Table 1: HPLC-UV Method Validation for Furanosesquiterpenoids[2]

This method was developed for the simultaneous quantification of 2-methoxyfuranodiene (CM-1) and 2-acetoxyfuranodiene (CM-2).

Parameter2-methoxyfuranodiene (CM-1)2-acetoxyfuranodiene (CM-2)
Linearity Range (µg/mL) 0.5 - 25.00.5 - 25.0
Correlation Coefficient (r²) > 0.999> 0.999
Recovery (%) 96.43 - 98.2495.13 - 100.39
Precision (RSD %) 0.36 - 0.790.89 - 1.41
Table 2: GC-MS Method Validation for Volatile Terpenoids[3]

This method was established for the simultaneous determination of four volatile compounds in rat plasma.

ParameterCurzereneMethoxyfuranodieneβ-Elemeneα-Pinene
Linearity Range (ng/mL) 10.2 - 510021.38 - 53453.97 - 198511.8 - 2950
Correlation Coefficient (r²) ≥ 0.998≥ 0.998≥ 0.998≥ 0.998
Lower Limit of Quantification (LLOQ) (ng/mL) 10.221.383.9711.8
Precision (RSD %) 4.8 - 12.55.1 - 13.26.3 - 14.17.5 - 13.8
Accuracy (%) 91.5 - 108.792.3 - 109.489.8 - 107.690.5 - 110.2
Extraction Recovery (%) 85.3 - 93.682.1 - 91.788.4 - 95.280.7 - 89.5

Experimental Protocols

HPLC-UV Method for Furanosesquiterpenoids

This protocol is based on the method described for the analysis of 2-methoxyfuranodiene and 2-acetoxyfuranodiene.[1]

  • Sample Preparation: Matrix Solid-Phase Dispersion (MSPD) was utilized for extraction. 0.1 g of Myrrh resin was blended with 0.2 g of silica gel. The mixture was transferred to a column and eluted with 15 mL of methanol.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of methanol and water.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a specified wavelength appropriate for the analytes.

  • Quantification: External calibration curves were generated using standard solutions of the furanosesquiterpenoids at concentrations ranging from 0.5 to 25.0 µg/mL.

GC-MS Method for Volatile Terpenoids

The following protocol was developed for the pharmacokinetic study of volatile compounds in rat plasma.[2]

  • Sample Preparation: Liquid-liquid extraction was performed. To a plasma sample, an internal standard (limonene) was added, followed by a mixture of hexane and ethyl acetate (1:1) for extraction. The organic layer was separated and evaporated to dryness, and the residue was reconstituted for injection.

  • Chromatographic Conditions:

    • Column: Perkin Elmer Elite 5MS column (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to separate the volatile compounds.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI).

    • Mode: Selective Ion Monitoring (SIM) for targeted quantification.

  • Quantification: Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Visualizing the Workflow and Biological Context

To facilitate a clearer understanding of the analytical process and the biological relevance of Myrrh terpenoids, the following diagrams are provided.

Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Analysis Myrrh Resin Myrrh Resin Extraction Extraction Myrrh Resin->Extraction (e.g., MSPD, LLE) Purified Extract Purified Extract Extraction->Purified Extract HPLC_UV HPLC-UV Purified Extract->HPLC_UV LC_MS UPLC-Q/TOF-MS Purified Extract->LC_MS GC_MS GC-MS Purified Extract->GC_MS Quantification Quantification HPLC_UV->Quantification LC_MS->Quantification GC_MS->Quantification Validation Validation Quantification->Validation

Caption: A generalized workflow for the quantification of Myrrh terpenoids.

Myrrh and its constituent terpenoids have been recognized for their anti-inflammatory and anticancer properties.[3][4] These effects are often mediated through the modulation of key cellular signaling pathways.

Signaling_Pathways cluster_pathways Cellular Signaling Pathways Myrrh_Terpenoids Myrrh Terpenoids NF_kB NF-κB Pathway Myrrh_Terpenoids->NF_kB inhibition MAPK MAPK Pathway Myrrh_Terpenoids->MAPK inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NF_kB Inflammatory_Stimuli->MAPK Inflammatory_Response Inflammatory Response (e.g., COX-2, TNF-α) NF_kB->Inflammatory_Response MAPK->Inflammatory_Response

Caption: Inhibition of pro-inflammatory signaling pathways by Myrrh terpenoids.

References

A Comparative Analysis of Myrrhterpenoid O and Synthetic Sesquiterpenoid Analogs in Anticancer and Anti-inflammatory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the naturally occurring sesquiterpenoid, Myrrhterpenoid O, with prominent synthetic sesquiterpenoid analogs—parthenolide, costunolide, and zerumbone. The focus is on their respective anticancer and anti-inflammatory properties, supported by available experimental data. While quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes current knowledge to facilitate informed research and development decisions.

Introduction to this compound and Synthetic Analogs

Myrrh, the resinous exudate from Commiphora species, has a long history in traditional medicine for treating various ailments, including inflammation and cancer.[1][2] One of its constituents, this compound, a furanoguaiane-type sesquiterpenoid, has been isolated and structurally characterized.[1] However, comprehensive data on its specific biological activities are still emerging.

In contrast, several synthetic and naturally-derived sesquiterpenoid analogs have been extensively studied for their therapeutic potential. Parthenolide, costunolide, and zerumbone are well-characterized examples with demonstrated anticancer and anti-inflammatory effects, making them valuable benchmarks for comparison.

Anticancer Activity: A Quantitative Comparison

The cytotoxic effects of parthenolide, costunolide, and zerumbone have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments.

While a study on the constituents of Myrrh did test several compounds for their cytotoxic activity against HeLa cells, specific IC50 values for this compound were not reported.[1][3] Therefore, a direct quantitative comparison is not currently possible. The available data for the synthetic analogs is presented below.

CompoundCancer Cell LineIC50 (µM)Reference
Parthenolide A549 (Lung Carcinoma)4.3[4]
TE671 (Medulloblastoma)6.5[4]
HT-29 (Colon Adenocarcinoma)7.0[4]
Costunolide MCF-7 (Breast Cancer)40[5]
MDA-MB-231 (Breast Cancer)40[5]
YD-10B (Oral Cancer)9.2[6]
Ca9-22 (Oral Cancer)7.9[6]
Zerumbone Hep-2 (Laryngeal Carcinoma)15[7]

Anti-inflammatory Activity: A Quantitative Comparison

The anti-inflammatory properties of sesquiterpenoids are often evaluated by their ability to inhibit key inflammatory mediators and pathways. A study on Myrrh constituents investigated the inhibition of TNF-α dependent Intercellular Adhesion Molecule-1 (ICAM-1) expression, a critical step in the inflammatory response.[1] However, this compound was not among the compounds evaluated for this specific activity.[1]

Quantitative data for the anti-inflammatory effects of the selected synthetic analogs are available and presented below.

CompoundAssayTarget/Cell LineIC50 (µM)Reference
Parthenolide NF-κB InhibitionRAW 264.7 macrophages2.5[8]
Zerumbone Extracellular ROS ProductionPolymorphonuclear neutrophils (PMNs)17.36[9]

Signaling Pathways and Mechanisms of Action

The anticancer and anti-inflammatory effects of sesquiterpenoids are mediated through various signaling pathways. Understanding these mechanisms is crucial for drug development.

Anticancer Mechanisms

anticancer_pathway cluster_parthenolide Parthenolide cluster_costunolide Costunolide cluster_zerumbone Zerumbone cluster_myrrhterpenoid This compound Parthenolide Parthenolide NFkB_P NF-κB Inhibition Parthenolide->NFkB_P Apoptosis_P Induction of Apoptosis NFkB_P->Apoptosis_P Costunolide Costunolide ROS ROS Generation Costunolide->ROS CellCycleArrest G2/M Cell Cycle Arrest ROS->CellCycleArrest Apoptosis_C Induction of Apoptosis CellCycleArrest->Apoptosis_C Zerumbone Zerumbone CellCycleArrest_Z S and G2/M Phase Arrest Zerumbone->CellCycleArrest_Z Apoptosis_Z Induction of Apoptosis CellCycleArrest_Z->Apoptosis_Z Myrrhterpenoid_O This compound (Mechanism under investigation)

Anti-inflammatory Mechanisms

anti_inflammatory_pathway cluster_parthenolide_inflammation Parthenolide cluster_zerumbone_inflammation Zerumbone cluster_myrrhterpenoid_inflammation This compound Parthenolide_I Parthenolide NFkB_I NF-κB Inhibition Parthenolide_I->NFkB_I ProInflammatory_Cytokines ↓ Pro-inflammatory Cytokines NFkB_I->ProInflammatory_Cytokines Zerumbone_I Zerumbone ROS_I ↓ ROS Production Zerumbone_I->ROS_I Oxidative_Stress ↓ Oxidative Stress ROS_I->Oxidative_Stress Myrrhterpenoid_O_I This compound (Mechanism under investigation)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the anticancer and anti-inflammatory activities of the compared compounds.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, parthenolide) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 2-4 hours to allow formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., dimethyl sulfoxide - DMSO, or an acidic isopropanol solution).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

mtt_workflow start Start seed Seed Cancer Cells in 96-well plate start->seed treat Treat with Test Compound seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate end End calculate->end

TNF-α Dependent ICAM-1 Expression Assay

This assay measures the ability of a compound to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of endothelial cells, which is induced by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).

Principle: The expression of ICAM-1 is quantified using methods such as cell-based ELISA or flow cytometry, with a decrease in expression indicating anti-inflammatory activity.

General Procedure:

  • Cell Culture: Human endothelial cells (e.g., HUVECs) are cultured to confluence in multi-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a defined period.

  • Stimulation: TNF-α is added to the wells (except for the negative control) to induce ICAM-1 expression, and the cells are incubated.

  • Detection:

    • Cell-based ELISA: Cells are fixed, and a primary antibody against ICAM-1 is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added to produce a colorimetric signal that is proportional to the amount of ICAM-1.

    • Flow Cytometry: Cells are detached and incubated with a fluorescently labeled anti-ICAM-1 antibody. The fluorescence intensity of the cells is then measured by a flow cytometer.

  • Data Analysis: The inhibition of ICAM-1 expression is calculated relative to the TNF-α-stimulated control.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and selected synthetic sesquiterpenoid analogs, highlighting their potential in anticancer and anti-inflammatory applications. While parthenolide, costunolide, and zerumbone have demonstrated significant and quantifiable activities, a critical knowledge gap exists for this compound. The lack of specific IC50 values for its cytotoxic and anti-inflammatory effects hinders a direct and comprehensive comparison.

Future research should prioritize the quantitative evaluation of this compound's biological activities to fully understand its therapeutic potential. Head-to-head comparative studies with well-characterized synthetic analogs would be invaluable in determining its relative efficacy and potential for further development as a novel therapeutic agent. Elucidating its mechanisms of action through detailed signaling pathway analysis will also be crucial for its potential translation into clinical applications.

References

In Vivo Efficacy of Myrrh-Derived Guggulsterone Compared to Standard Chemotherapy in Head and Neck Squamous Cell Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of Guggulsterone, a furanosteroid derived from Myrrh, against the established chemotherapeutic agent, Cisplatin, in the context of Head and Neck Squamous Cell Carcinoma (HNSCC). This analysis is based on published experimental data to inform preclinical research and drug development efforts.

Comparative Efficacy of Guggulsterone and Cisplatin in HNSCC Xenograft Models

The following table summarizes the in vivo efficacy of Guggulsterone and Cisplatin in inhibiting tumor growth in HNSCC xenograft mouse models.

Treatment AgentCancer ModelKey Efficacy FindingsReference
Guggulipid (containing Guggulsterone) Human HNSCC xenograft (UM-22b and 1483 cells) in nude miceDemonstrated decreased rates of tumor growth compared to control. Enhanced the anti-tumor activity of Cetuximab.[1][2][Leeman-Neill et al., 2009][1][2]
Cisplatin Human HNSCC xenograft (CAL27 cells) in athymic nude miceShowed a significant reduction in tumor volume (approximately 50%) compared to the control group.[3][Bhardwaj et al., 2017][3]
Cisplatin Human HNSCC xenografts (FaDu and Cal-27 cells) in nude miceInhibited tumor growth, and its efficacy was enhanced when combined with 2-deoxy-D-glucose (2DG).[4][Lin et al., 2015][4]

Detailed Experimental Protocols

Guggulsterone In Vivo Efficacy Study in HNSCC Xenograft Model[1][2][5]
  • Animal Model: Nude mice.

  • Cell Lines: Human head and neck squamous cell carcinoma cell lines UM-22b and 1483.

  • Tumor Induction: 1 x 10^6 UM-22b and 1483 cells were inoculated into the right and left flanks of the mice, respectively.

  • Treatment Regimen:

    • Mice were pre-treated orally with 2 mg/mouse/day of Guggulsterone (in the form of Guggulipid) or saline (control) for two weeks prior to tumor cell inoculation.

    • Treatments continued for three weeks post-inoculation.

  • Efficacy Assessment: Tumor growth was monitored and compared between the treatment and control groups. Immunohistochemical analysis was performed to assess apoptosis and STAT3 expression in the tumor tissues.[1][2]

Cisplatin In Vivo Efficacy Study in HNSCC Xenograft Model[3]
  • Animal Model: Athymic nude mice.

  • Cell Line: Human head and neck squamous cell carcinoma cell line CAL27.

  • Tumor Induction: CAL27 cells were implanted subcutaneously into the right flank of the mice.

  • Treatment Regimen:

    • Treatment was initiated when tumors reached a certain volume.

    • Cisplatin was administered intraperitoneally at a dose of 2 mg/kg body weight twice weekly.

    • A control group received 0.1% DMSO.

  • Efficacy Assessment: Tumor volumes were measured throughout the experiment to evaluate the anti-tumor effect.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by Guggulsterone and a typical experimental workflow for in vivo efficacy studies.

Guggulsterone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR STAT3 STAT3 EGFR->STAT3 Activates PI3K PI3K EGFR->PI3K Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylates pSTAT3_n pSTAT3 pSTAT3->pSTAT3_n Translocates Akt Akt PI3K->Akt Activates pAkt pAkt Akt->pAkt Phosphorylates Guggulsterone Guggulsterone Guggulsterone->pSTAT3 Inhibits Guggulsterone->pAkt Inhibits Gene Target Gene Expression (e.g., Cyclin D1, Bcl-2) pSTAT3_n->Gene Regulates

Caption: Guggulsterone inhibits the STAT3 and PI3K/Akt signaling pathways.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Nude Mice) start->animal_model cell_culture Culture HNSCC Cell Line animal_model->cell_culture tumor_induction Induce Tumor (Subcutaneous Injection) cell_culture->tumor_induction treatment Administer Treatment (Guggulsterone or Cisplatin) tumor_induction->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Analysis (Tumor Volume, IHC) monitoring->endpoint data_analysis Data Analysis and Comparison endpoint->data_analysis end End data_analysis->end

Caption: In vivo experimental workflow for assessing anti-cancer efficacy.

References

Safety Operating Guide

Navigating the Disposal of Myrrhterpenoid O: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Myrrhterpenoid O, understanding the appropriate disposal procedures is paramount for maintaining laboratory safety and environmental responsibility. While classified as a non-hazardous substance, proper disposal protocols should still be observed to ensure a safe and compliant laboratory environment.

Safety and Handling Profile of this compound

This compound, according to its Safety Data Sheet (SDS), is not classified as a hazardous substance or mixture. This classification is a primary determinant of its disposal route. However, standard laboratory hygiene and safety measures should always be practiced. This includes changing contaminated clothing and washing hands after handling the substance. The product is chemically stable under standard ambient conditions.

While no specific quantitative data for the disposal of this compound is readily available due to its non-hazardous nature, the following table summarizes its key safety and handling parameters based on available information.

ParameterGuidelineCitation
Hazard Classification Not a hazardous substance or mixture
Personal Protective Equipment (PPE) Standard laboratory attire (lab coat, gloves, safety glasses)
First Aid: Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
First Aid: Eye Contact Rinse out with plenty of water. Remove contact lenses.
First Aid: Ingestion Make victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Environmental Precautions Do not let product enter drains.

Standard Disposal Protocol for this compound

The disposal of this compound should align with general best practices for non-hazardous laboratory chemical waste. The primary goal is to prevent its release into the sanitary sewer system and to manage the waste in accordance with institutional and local regulations.

Experimental Protocol for Disposal:

  • Waste Segregation:

    • Collect waste this compound, whether in solid form or in solution, in a designated and properly labeled waste container.

    • Do not mix with hazardous waste streams (e.g., halogenated solvents, heavy metals).

  • Containerization:

    • Use a chemically compatible container with a secure lid.

    • The container must be clearly labeled as "this compound Waste" or with a similar identifier that clearly communicates its contents.

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., ethanol or acetone).

    • The rinsate should be collected and disposed of as chemical waste, following the procedures for the solvent used.

    • After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, provided all labels are defaced.

  • Final Disposal:

    • The collected this compound waste should be disposed of through your institution's chemical waste management program.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Myrrhterpenoid_O_Disposal_Workflow start Start: this compound Waste Generated assess_form Assess Waste Form start->assess_form solid_waste Solid this compound assess_form->solid_waste Solid solution_waste This compound in Solution assess_form->solution_waste Solution empty_container Empty this compound Container assess_form->empty_container Empty Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container solution_waste->collect_liquid check_regs Consult Institutional & Local Regulations collect_solid->check_regs collect_liquid->check_regs ehs_disposal Dispose via Institutional EHS Program check_regs->ehs_disposal end End ehs_disposal->end triple_rinse Triple-Rinse Container with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Solvent Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Regular Lab Waste triple_rinse->dispose_container collect_rinsate->check_regs dispose_container->end

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment. Always prioritize consulting your institution's specific waste disposal guidelines, as they are tailored to local regulations and facility capabilities.

Essential Safety and Handling Protocols for Myrrhterpenoid O

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) for Myrrhterpenoid O is not publicly available. The following guidance is based on general principles for the safe handling of novel or uncharacterized terpenoids and natural product extracts in a laboratory setting. It is imperative that a comprehensive, substance-specific risk assessment be conducted by qualified personnel before any handling of this compound. This document serves as a foundational resource to support such an assessment.

The safe handling of novel chemical compounds like this compound, for which complete hazard information is not available, necessitates a cautious and systematic approach. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize potential risks. The core of this approach is a thorough risk assessment, which informs the selection of appropriate personal protective equipment (PPE), operational procedures, and disposal methods.[1][2]

Risk Assessment for Novel Compounds

Before commencing any experiment with this compound, a formal risk assessment is mandatory.[1] This process involves identifying potential hazards, evaluating the likelihood and severity of potential exposure, and implementing control measures to mitigate risks.[2][3]

Table 1: Summary of Chemical Risk Assessment Steps

StepDescriptionKey Considerations
1. Hazard Identification Identify potential health and physical hazards.Consult literature on structurally similar terpenoids. Assume the substance is an irritant, sensitizer, and potentially toxic in the absence of data.[4]
2. Exposure Assessment Determine potential routes and duration of exposure.Consider inhalation of aerosols, skin contact, and accidental ingestion during handling, weighing, and transfer.[3]
3. Risk Characterization Estimate the overall risk to health and safety.This integrates information from hazard identification and exposure assessment to determine the probability of adverse effects.[2]
4. Control Measures Select and implement appropriate safety procedures.This includes engineering controls, administrative controls (SOPs), and personal protective equipment.[1]

Personal Protective Equipment (PPE)

Given the unknown toxicological profile of this compound, a conservative approach to PPE is warranted. The following recommendations are based on standard prudent practices for handling hazardous chemicals.[5]

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times in the laboratory.[5] A face shield should be worn over safety goggles when there is a significant risk of splashes or aerosol generation.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. Given that no specific glove compatibility data for this compound exists, nitrile gloves are a common starting point. However, it is crucial to be aware that no single glove material offers universal protection.[5] Consider double-gloving for enhanced protection.[6] Gloves should be inspected before use and changed immediately if contaminated or damaged.

    • Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory to protect against skin contact.[7]

    • Footwear: Closed-toe shoes are required; perforated shoes or sandals are not permitted in the laboratory.[7]

  • Respiratory Protection: If there is a potential for aerosol generation and the work cannot be conducted within a certified chemical fume hood, a respirator may be necessary. The selection of an appropriate respirator must be made by a qualified safety professional based on the risk assessment.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 1. Lab Coat Don2 2. Eye/Face Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3

PPE Donning and Doffing Sequence.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: All work with this compound, especially the handling of powders or solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Standard Operating Procedures (SOPs):

    • Develop a detailed SOP for all experimental procedures involving this compound.

    • Minimize the quantities of the compound handled and stored in the laboratory.

    • Transport chemicals in labeled, sealed, and non-breakable secondary containers.[8]

    • Avoid working alone in the laboratory.

    • Ensure safety showers and eyewash stations are accessible and tested regularly.[6]

  • Storage: Store this compound in a well-ventilated, designated area away from incompatible materials. The container must be clearly labeled with the chemical name and any known or suspected hazards.

Risk_Assessment_Workflow Start Start: New Experiment with this compound IdentifyHazards Identify Potential Hazards (Assume Toxicity) Start->IdentifyHazards AssessExposure Assess Exposure Routes (Inhalation, Dermal) IdentifyHazards->AssessExposure EvaluateRisk Evaluate Risk Level AssessExposure->EvaluateRisk SelectControls Select Control Measures EvaluateRisk->SelectControls Engineering Engineering Controls (Fume Hood) SelectControls->Engineering Administrative Administrative Controls (SOPs, Training) SelectControls->Administrative PPE Personal Protective Equipment SelectControls->PPE Proceed Proceed with Experiment Engineering->Proceed Administrative->Proceed PPE->Proceed

Risk Assessment and Control Workflow.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.[9] The label must include the chemical name and associated hazards.

  • Disposal Route: All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.[9] Do not dispose of this compound down the drain or in the regular trash.[10]

  • Decontamination: All glassware and equipment that comes into contact with this compound must be decontaminated before reuse or disposal. Consult with your EHS office for appropriate decontamination procedures.

  • Spill Management:

    • In the event of a small spill within a fume hood, use an appropriate absorbent material, decontaminate the area, and dispose of the cleanup materials as hazardous waste.

    • For larger spills or spills outside of a containment device, evacuate the area, notify laboratory personnel and your institution's EHS office immediately.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.